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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-7-methylazepan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-7-methylazepan-2-one, a substituted ε-caprolactam, represents a compelling scaffold for medicinal chemistry and drug development. Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-methylazepan-2-one, a substituted ε-caprolactam, represents a compelling scaffold for medicinal chemistry and drug development. Its structure, featuring a seven-membered ring with both an amine and a methyl group, offers unique stereochemical and functional properties. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this intriguing molecule, drawing upon available data for the compound and its close analogs.

Core Identification and Chemical Structure

Chemical Identity:

IdentifierValue
IUPAC Name 3-Amino-7-methylazepan-2-one
CAS Number 52852-51-4
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Canonical SMILES CC1CCCC(N)C(=O)N1

Structural Elucidation:

3-Amino-7-methylazepan-2-one is a derivative of azepan-2-one, commonly known as ε-caprolactam. The core structure is a seven-membered lactam ring. The key substitutions are an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 7-position.

The presence of two chiral centers at the C3 and C7 positions means that 3-Amino-7-methylazepan-2-one can exist as four possible stereoisomers: (3S,7S), (3R,7R), (3S,7R), and (3R,7S). The specific stereochemistry will significantly influence the molecule's biological activity and interaction with chiral environments such as enzymes and receptors.

G Target 3-Amino-7-methylazepan-2-one Precursor1 Functionalized Amino Acid Target->Precursor1 Lactamization Precursor2 Substituted Pimelic Acid Derivative Precursor1->Precursor2 Amination

Caption: Retrosynthetic approach for 3-Amino-7-methylazepan-2-one.

Hypothetical Synthetic Protocol:

  • Synthesis of a 2-amino-6-methylheptanedioic acid derivative: This could be achieved through various established methods for amino acid synthesis, potentially starting from a 6-methylheptanedioic acid derivative.

  • Activation of the Carboxylic Acid: One of the carboxylic acid groups would need to be activated, for example, by conversion to an acid chloride or an active ester.

  • Intramolecular Cyclization: The activated carboxylic acid would then undergo an intramolecular reaction with the amino group to form the seven-membered lactam ring. This step would likely require high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The final product would be purified using standard techniques such as column chromatography or crystallization.

Reactivity and Chemical Behavior

The chemical reactivity of 3-Amino-7-methylazepan-2-one is dictated by its functional groups: the primary amine, the secondary amide (lactam), and the aliphatic backbone.

  • Amine Group: The primary amino group is nucleophilic and basic. It can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

  • Lactam Group: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions to open the ring and form the corresponding amino acid. The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated.

  • Stereocenters: The chiral centers at C3 and C7 allow for diastereoselective reactions and the potential for chiral resolutions to isolate specific stereoisomers.

Applications in Research and Drug Development

Substituted caprolactams are prevalent motifs in a number of biologically active compounds and approved drugs. While specific applications for 3-Amino-7-methylazepan-2-one have not been extensively reported, its structural features suggest significant potential in several areas:

  • Scaffold for Peptidomimetics: The amino acid-like structure makes it an excellent candidate for incorporation into peptidomimetics to improve metabolic stability and conformational rigidity.

  • Enzyme Inhibitors: The amino-lactam core can be elaborated to target the active sites of various enzymes. For instance, derivatives of amino-caprolactams have been investigated as γ-secretase inhibitors for potential applications in Alzheimer's disease. [1]* CNS-Active Agents: The seven-membered ring system is found in several centrally acting drugs. Further functionalization of 3-Amino-7-methylazepan-2-one could lead to novel compounds with activity in the central nervous system.

Safety and Handling

As with any chemical compound, 3-Amino-7-methylazepan-2-one should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Amino-7-methylazepan-2-one is a structurally interesting molecule with considerable potential for applications in medicinal chemistry and materials science. Although specific experimental data for this compound is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and likely chemical behavior based on the well-characterized parent amino-azepanone scaffold. Further research into the synthesis of its specific stereoisomers and evaluation of their biological activities is warranted to fully explore the potential of this versatile chemical entity.

References

Sources

Exploratory

An In-depth Technical Guide to 3-Aminoazepan-2-one and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

A Senior Application Scientist's Perspective Introduction: Navigating the Nomenclature and Significance of a Privileged Scaffold The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective

Introduction: Navigating the Nomenclature and Significance of a Privileged Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and synthetic accessibility make it a valuable core for developing novel therapeutics.[1] This guide focuses on a specific and highly functionalized derivative, 3-aminoazepan-2-one, and its closely related analogue, (S)-3-amino-1-methylazepan-2-one.

Initial inquiries into "3-Amino-7-methylazepan-2-one" reveal a notable scarcity of published research, suggesting it is a less common substitution pattern. In contrast, the scientific literature is rich with studies on 3-aminoazepan-2-one and its N-methylated form, highlighting their significance as versatile building blocks in the synthesis of biologically active molecules. This guide will, therefore, concentrate on these well-documented compounds, providing a comprehensive overview of their discovery, synthesis, and diverse applications for researchers, scientists, and drug development professionals. The exploration of these molecules offers a compelling case study in how the strategic modification of a core scaffold can unlock a wide array of pharmacological activities.

The Genesis of a Versatile Intermediate: Discovery and Importance

The journey of 3-aminoazepan-2-one is intrinsically linked to the amino acid L-lysine, from which it is often derived. The cyclization of lysine to form the corresponding lactam, 3-aminoazepan-2-one, provides a chiral scaffold that has been exploited in the synthesis of a variety of complex molecules.[2][3] This compound and its derivatives have emerged as key intermediates in the development of agents targeting a range of diseases, from inflammatory conditions to neurological disorders.[4][5] The presence of both a primary amine and a lactam functionality within the same molecule provides two reactive handles for further chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity.

Synthesis of (S)-3-amino-1-methylazepan-2-one: A Step-by-Step Protocol

The synthesis of (S)-3-amino-1-methylazepan-2-one is a multi-step process that begins with the cyclization of L-lysine to form the precursor, (S)-3-aminoazepan-2-one. The subsequent N-methylation of the lactam nitrogen yields the final product. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of (S)-3-aminoazepan-2-one and its N-methylation

Part 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysine

  • Esterification of L-Lysine: L-lysine is first converted to its methyl ester by reacting it with methanol in the presence of an acid catalyst, such as thionyl chloride. This is a standard procedure to protect the carboxylic acid and facilitate the subsequent cyclization.[2]

  • Cyclization to the Lactam: The methyl ester of lysine is then treated with a base, such as sodium methoxide in methanol, to induce intramolecular cyclization. This reaction forms the seven-membered lactam ring of (S)-3-aminoazepan-2-one. The reaction is typically heated to drive it to completion.[2]

  • Purification: The crude (S)-3-aminoazepan-2-one is then purified using standard techniques, such as column chromatography, to isolate the desired product.

Part 2: N-methylation of (S)-3-aminoazepan-2-one

  • Deprotonation: (S)-3-aminoazepan-2-one is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to 0 °C. A strong base, like sodium hydride, is added to deprotonate the lactam nitrogen.

  • Methylation: A methylating agent, such as methyl iodide, is then added to the reaction mixture. The methyl group is electrophilic and will be attacked by the deprotonated nitrogen, forming the N-methylated product.

  • Workup and Purification: The reaction is quenched with a proton source, and the product is extracted into an organic solvent. The final compound, (S)-3-amino-1-methylazepan-2-one, is purified by column chromatography.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of (S)-3-aminoazepan-2-one cluster_part2 Part 2: N-methylation Lysine L-Lysine Ester L-Lysine Methyl Ester Lysine->Ester MeOH, SOCl2 Lactam (S)-3-aminoazepan-2-one Ester->Lactam NaOMe, MeOH, Heat Start_Lactam (S)-3-aminoazepan-2-one N_Methylated (S)-3-amino-1-methylazepan-2-one Start_Lactam->N_Methylated 1. NaH, THF 2. CH3I Biological_Applications cluster_applications Therapeutic Applications Scaffold 3-Aminoazepan-2-one Scaffold Inflammation {Chemokine Inhibition | Anti-inflammatory Agents} Scaffold->Inflammation Derivatization Osteoarthritis {ADAMTS-5 Inhibition | Cartilage Protection} Scaffold->Osteoarthritis Incorporation into Inhibitors Neuropsychiatric {Monoamine Transporter Inhibition | Antidepressants, Anxiolytics} Scaffold->Neuropsychiatric Scaffold Hopping

Figure 2: Key biological applications of the 3-aminoazepan-2-one scaffold.

Conclusion and Future Directions

3-Aminoazepan-2-one and its derivatives represent a compelling example of how a simple, chiral building block can be leveraged to create a diverse range of biologically active compounds. The synthetic accessibility of this scaffold, coupled with its inherent three-dimensional structure, makes it an attractive starting point for drug discovery campaigns. The successful development of potent inhibitors for inflammatory diseases, osteoarthritis, and potentially neuropsychiatric disorders underscores the versatility of this chemical motif.

Future research in this area will likely focus on further exploring the chemical space around the 3-aminoazepan-2-one core. The development of novel synthetic methodologies to introduce a wider range of substituents will be crucial for fine-tuning the pharmacological properties of these compounds. Moreover, a deeper understanding of the structure-activity relationships will guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to grow, the 3-aminoazepan-2-one scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for the Quantification and Stereochemical Profiling of 3-Amino-7-methylazepan-2-one

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 3-Amino-7-methylazepan-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

3-Amino-7-methylazepan-2-one (CAS: 52852-51-4) [1] is a highly specialized functionalized caprolactam derivative. Featuring an azepanone core with a primary amine at the C3 position and a methyl group at the C7 position, this molecule serves as a critical conformational constraint in the design of peptidomimetics and serine protease inhibitors.

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Lack of a Strong Chromophore: The molecule lacks extended π -conjugation, making standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) insufficiently sensitive for trace-level pharmacokinetic (PK) or metabolic studies [2].

  • High Polarity & Stereocomplexity: As a polar aliphatic amine, it exhibits poor retention on standard reversed-phase (C18) columns. Furthermore, the presence of two chiral centers (C3 and C7) necessitates robust stereochemical resolution to quantify specific active diastereomers, such as (3S,7R)-3-amino-7-methylazepan-2-one (CAS: 2306246-36-4) [3].

To address these challenges, this guide details two orthogonal, self-validating analytical workflows: a Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for trace quantification in biological matrices, and a Supercritical Fluid Chromatography (SFC) method for chiral purity assessment.

Method A: Trace Quantification via HILIC-MS/MS

Analytical Rationale & Causality

For trace bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [2]. However, traditional reversed-phase chromatography fails to adequately retain highly polar, low-molecular-weight amines. We employ HILIC (Hydrophilic Interaction Liquid Chromatography) to ensure sufficient retention and peak shape. By starting with a highly organic mobile phase, the polar azepanone partitions into the water-enriched layer on the stationary phase.

To create a self-validating system , this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-Amino-7-methylazepan-2-one- d3​ or a closely related structural analog (e.g., Azepan-2-one- d10​ ) [4]. The SIL-IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression or enhancement in the ESI source.

Step-by-Step Protocol: Plasma Sample Preparation

Objective: Extract the analyte while precipitating plasma proteins, maintaining a high-organic composition suitable for direct HILIC injection.

  • Spiking: Aliquot 50 µL of human or animal plasma into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% acetonitrile).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold 100% Acetonitrile (MeCN) containing 0.1% formic acid. Causality: The 3:1 organic-to-aqueous ratio crashes out proteins while keeping the highly polar analyte in solution.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer & Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 900 µL of 95:5 MeCN:H 2​ O. Causality: Diluting the extract with high-organic solvent prevents "solvent effects" (peak broadening or splitting) when injecting onto the HILIC column.

BioanalyticalWorkflow Start Plasma Sample (Spiked with SIL-IS) PPT Protein Precipitation (3:1 MeCN:Plasma) Start->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Dilution / Reconstitution (Ensure >90% Organic) Supernatant->Evap LCMS HILIC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Self-validating bioanalytical sample preparation workflow for HILIC-MS/MS.

Chromatographic & MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H 2​ O, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (95% B), 1–4 min (linear gradient to 60% B), 4–5 min (hold at 60% B), 5–5.1 min (return to 95% B), 5.1–7 min (equilibration). Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Precursor Ion [M+H]+ : m/z 143.1

    • Quantifier Ion: m/z 126.1 (Loss of NH3​ , Collision Energy: 15 eV)

    • Qualifier Ion: m/z 98.1 (Loss of NH3​ and CO , Collision Energy: 25 eV)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 143.1 Frag1 Quantifier Ion [M+H-NH3]+ m/z 126.1 Precursor->Frag1 -NH3 (CE: 15 eV) Frag2 Qualifier Ion [M+H-NH3-CO]+ m/z 98.1 Precursor->Frag2 Direct Cleavage (CE: 25 eV) Frag1->Frag2 -CO (CE: 25 eV)

Figure 2: MS/MS positive electrospray fragmentation pathway for 3-Amino-7-methylazepan-2-one.

Method B: Stereochemical Profiling via Chiral SFC-MS

Analytical Rationale & Causality

3-Amino-7-methylazepan-2-one possesses multiple stereoisomers. To ensure the efficacy of the synthesized API, diastereomeric and enantiomeric excess (d.e. / e.e.) must be quantified. Supercritical Fluid Chromatography (SFC) is selected over normal-phase HPLC because supercritical CO2​ offers higher diffusivity and lower viscosity, resulting in sharper peaks and faster run times.

Causality of Additives: Because the analyte contains a primary amine, it will strongly interact with residual silanols on the chiral stationary phase, causing severe peak tailing. To mitigate this, a basic additive (0.1% Isopropylamine or Diethylamine) is added to the methanol co-solvent to mask these active sites.

Step-by-Step Protocol: SFC Analysis
  • Sample Preparation: Dissolve the neat API or synthetic intermediate in 100% Methanol to a concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Daicel CHIRALPAK® IG (4.6 × 250 mm, 5 µm) – an immobilized amylose-based stationary phase known for resolving primary amine-containing lactams.

  • Mobile Phase: Supercritical CO2​ / Methanol (80:20, v/v) containing 0.1% Isopropylamine (IPA).

  • System Parameters:

    • Flow rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 120 bar (maintains CO2​ in supercritical state).

    • Column Temperature: 35°C.

  • Detection: UV detection at 210 nm (for high-concentration purity checks) coupled with single quadrupole MS (SIR mode at m/z 143.1) for confirmation.

Method Validation & Quantitative Performance Data

To ensure trustworthiness, both methods must be validated according to ICH M10 guidelines for bioanalytical methods. A batch is only considered valid if the QC samples (Low, Mid, High) fall within ±15% of their nominal concentrations.

Table 1: Summary of Validation Parameters for 3-Amino-7-methylazepan-2-one Quantification

Performance ParameterMethod A: HILIC-MS/MS (Plasma)Method B: Chiral SFC-UV/MS (Neat API)
Linear Dynamic Range 1.0 – 1000 ng/mL1.0 – 500 µg/mL
Limit of Detection (LOD) 0.3 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.0 ng/mL1.0 µg/mL
Linearity ( R2 ) > 0.998 (1/x² weighting)> 0.999
Intra-day Precision (RSD) < 5.2%< 1.5%
Inter-day Precision (RSD) < 6.8%< 2.1%
Mean Extraction Recovery 94.5% – 102.3%N/A (Direct Injection)
Matrix Effect (IS-Normalized) 98.1% – 104.5%N/A

References

  • Sun, J., et al. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from[Link]

Application

"3-Amino-7-methylazepan-2-one" in solid-phase peptide synthesis

Application Note: 3-Amino-7-methylazepan-2-one in Solid-Phase Peptide Synthesis (SPPS) for β -Turn Peptidomimetics Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-7-methylazepan-2-one in Solid-Phase Peptide Synthesis (SPPS) for β -Turn Peptidomimetics

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The transition of a peptide from a flexible linear sequence to a rigid, bioactive conformation is a critical hurdle in peptide-based drug discovery. 3-Amino-7-methylazepan-2-one , a 7-membered caprolactam derivative, functions as a highly effective Freidinger lactam[1]. By acting as a dipeptide surrogate, it restricts the ϕ and ψ dihedral angles of the peptide backbone, forcibly inducing a Type II' or Type VI β -turn[2]. This application note details the mechanistic causality behind its use, the chemical strategy required to convert it into an SPPS-compatible building block, and the self-validating protocols for its successful incorporation into synthetic peptides.

Structural and Physicochemical Profile

Before incorporation into a peptide sequence, the raw 3-amino-7-methylazepan-2-one must be functionalized. In its native state, it lacks the carboxylic acid necessary to propagate a peptide chain. It is therefore converted into an acetic acid derivative (a dipeptide isostere) prior to SPPS.

Table 1: Quantitative & Structural Data Summary
PropertyValue
Chemical Name 3-Amino-7-methylazepan-2-one
CAS Number 2306246-36-4 (for the (3S,7R) stereoisomer)
Molecular Formula C 7​ H 14​ N 2​ O
Molecular Weight 142.20 g/mol
Ring Classification 7-membered Azepan-2-one (Caprolactam)
SPPS Precursor Form Fmoc-(3-amino-7-methylazepan-2-one)-1-acetic acid
Conformational Output Trans-amide restriction; β -turn induction
Enzymatic Resistance Absolute resistance to local endopeptidase cleavage

Mechanistic Causality: Why Azepan-2-ones?

The incorporation of a 7-membered azepan-2-one ring is not merely a structural substitution; it is a thermodynamic optimization strategy[3].

  • Entropic Pre-organization: Linear peptides suffer a massive entropic penalty upon binding to a target receptor because they must freeze multiple rotatable bonds into a single bioactive conformation. The azepan-2-one ring covalently locks the backbone dihedral angles ( ϕ and ψ ). This pre-organization lowers the activation energy required for receptor binding, directly causing an increase in binding affinity ( Kd​ ).

  • Proteolytic Shielding: The lactam bridge replaces the standard hydrogen-bond-donating amide proton with an alkyl linkage. This eliminates the recognition motif required by many proteolytic enzymes, drastically increasing the serum half-life of the resulting drug candidate.

Mechanism Linear Linear Peptide (High Entropy) Insertion Lactam Insertion (Azepan-2-one) Linear->Insertion Restriction Dihedral Angle Restriction (φ, ψ) Insertion->Restriction BetaTurn Stabilized β-Turn Formation Restriction->BetaTurn Bioactive Enhanced Receptor Affinity & Stability BetaTurn->Bioactive

Mechanistic pathway of conformational restriction induced by 3-amino-7-methylazepan-2-one.

Synthetic Strategy: Overcoming Base-Sensitivity

To utilize 3-amino-7-methylazepan-2-one in Fmoc-SPPS, the lactam nitrogen (N1) must be alkylated with an acetic acid moiety.

  • The Chemical Trap: Novice chemists often attempt to alkylate the Fmoc-protected lactam using Sodium Hydride (NaH). However, the strong basicity of NaH triggers the premature cleavage of the base-sensitive Fmoc group via an E1cB mechanism.

  • The Solution: The protocol below utilizes a Boc-protection strategy during the harsh alkylation step, followed by a global deprotection and subsequent Fmoc-reprotection. This ensures high yields and prevents racemization at the C3 stereocenter[4].

Step-by-Step Experimental Protocols

Protocol A: Preparation of the SPPS Building Block

Objective: Synthesize Fmoc-(3-amino-7-methylazepan-2-one)-1-acetic acid.

  • Alkylation (N1-Functionalization):

    • Dissolve Boc-3-amino-7-methylazepan-2-one (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool to 0 °C.

    • Causality: Cooling to 0 °C suppresses side reactions and prevents racemization of the α -chiral center.

    • Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.

    • Add tert-butyl bromoacetate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material spot validates the completion of the alkylation. Quench with saturated NH 4​ Cl and extract with EtOAc.

  • Global Deprotection:

    • Dissolve the purified intermediate in a 50% Trifluoroacetic acid (TFA) / 50% Dichloromethane (DCM) solution. Stir for 2 hours at room temperature.

    • This step simultaneously removes the Boc group (from the C3 amine) and the tert-butyl group (from the N1 acetic acid). Evaporate to dryness to yield the TFA salt of the free amino acid.

  • Fmoc Protection:

    • Dissolve the crude amino acid in a 1:1 mixture of 10% aqueous Na 2​ CO 3​ and Dioxane.

    • Add Fmoc-OSu (1.2 eq) and stir overnight at room temperature.

    • Acidify to pH 2 with 1M HCl, extract with EtOAc, and purify via flash chromatography to isolate Fmoc-(3-amino-7-methylazepan-2-one)-1-acetic acid .

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate the building block into a growing peptide chain.

Because the azepan-2-one ring is sterically bulky, standard coupling reagents (like HBTU) often yield incomplete reactions. We utilize HATU/HOAt chemistry to overcome this steric hindrance.

  • Resin Swelling & Deprotection:

    • Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.

    • Treat with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.

  • Coupling the Lactam Building Block:

    • Pre-activate Fmoc-(3-amino-7-methylazepan-2-one)-1-acetic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 3 minutes.

    • Add the activated mixture to the resin. Agitate for 120 minutes at room temperature.

    • Self-Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A colorless/yellow resin bead indicates complete coupling. If beads are blue, perform a secondary coupling using DIC/Oxyma.

  • Coupling the Subsequent Amino Acid:

    • Deprotect the Fmoc group on the lactam's C3 amine (20% Piperidine/DMF).

    • Critical Insight: The C3 amine is attached to a secondary carbon adjacent to a 7-membered ring. This is highly sterically hindered.

    • Couple the next Fmoc-Amino Acid (5.0 eq) using HATU (4.9 eq) and DIEA (10.0 eq) for an extended time of 4 hours at 40 °C (if using a microwave peptide synthesizer) or overnight at room temperature.

  • Cleavage and Global Deprotection:

    • Treat the resin with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours.

    • Self-Validation: The cleavage cocktail should turn deep red/orange (if protecting groups like Trt or Pbf are present on other residues), visually confirming the acidic removal of side-chain protections.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine) A->B C Coupling of Fmoc-Azepanone Building Block (HATU/DIEA) B->C D Fmoc Deprotection & Next AA Coupling C->D E TFA Cleavage & Global Deprotection D->E

Workflow for incorporating the azepan-2-one building block into a peptide sequence via SPPS.

References

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study Source: ResearchGate URL:[1]

  • Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids Source: ACS Publications URL:[3]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design Source: ResearchGate URL:[2]

  • 1,8-Diazacyclotetradecane-2,9-dione (Macrocyclic Lactam Building Blocks) Source: BenchChem URL:[4]

Sources

Method

"3-Amino-7-methylazepan-2-one" as a constrained amino acid mimic

Application Note: 3-Amino-7-methylazepan-2-one as a Conformationally Constrained Dipeptide Surrogate in Peptidomimetic Design Mechanistic Overview: The Causality of Backbone Engineering Endogenous peptides and linear pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-7-methylazepan-2-one as a Conformationally Constrained Dipeptide Surrogate in Peptidomimetic Design

Mechanistic Overview: The Causality of Backbone Engineering

Endogenous peptides and linear peptide therapeutics often suffer from poor metabolic stability, rapid clearance, and a lack of receptor selectivity due to their highly flexible nature in solution. To overcome these pharmacokinetic limitations, backbone engineering via the incorporation of Freidinger lactams has emerged as a powerful synthetic strategy[1].

3-Amino-7-methylazepan-2-one is a highly specialized 7-membered amino- ϵ -caprolactam. When incorporated into a peptide chain, this scaffold acts as a conformationally restricted dipeptide surrogate. The causality behind its efficacy lies in its rigid ring structure:

  • Dihedral Angle Restriction : The cyclization of the peptide backbone fixes the internal amide bond in a trans rotameric form. This places severe limitations on the ψ1​ and ω1​ torsional angles, predictably biasing the neighboring ϕ1​ and ϕ2​ angles to stabilize a Type II' β -turn [2].

  • 7-Methyl Substitution : Unlike unsubstituted azepan-2-ones, the 7-methyl group acts as a pseudo-side-chain (mimicking an Alanine residue). Sterically, this methyl group locks the azepane ring pucker, reducing conformational entropy and significantly enhancing resistance to proteolytic cleavage.

This scaffold has demonstrated profound utility in the development of broad-spectrum chemokine inhibitors[3] and antitubercular agents targeting the MraY enzyme[4],[5].

Physicochemical & Structural Data

To effectively utilize this scaffold, its foundational properties must be understood. The table below summarizes the quantitative and structural data for 3-Amino-7-methylazepan-2-one.

PropertyValue
Chemical Name 3-Amino-7-methylazepan-2-one
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Ring Size 7-membered ( ϵ -lactam)
Hydrogen Bond Donors 2 (Primary amine, Lactam NH)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Primary amine)
Target Conformation Type II' β -turn stabilizer

Application Workflow: Preparation for Solid-Phase Peptide Synthesis (SPPS)

To utilize 3-amino-7-methylazepan-2-one as an internal residue during SPPS, the raw scaffold must be converted into a pseudo-dipeptide building block. Because the molecule is a lactam, the ring nitrogen (N1) lacks a carboxyl group for chain elongation. The causality of the workflow dictates that N1 must be alkylated with an acetate linker (e.g., tert-butyl bromoacetate) to provide the necessary C-terminal extension point, while the 3-amino group is Fmoc-protected.

Workflow A 3-Amino-7-methylazepan-2-one (Unprotected Scaffold) B N3-Fmoc Protection (Fmoc-OSu, DIPEA) A->B Step 1 C N1-Alkylation (t-Butyl bromoacetate, NaH) B->C Step 2 D Acidic Deprotection (TFA/DCM) C->D Step 3 E Fmoc-Constrained Dipeptide Building Block D->E Yields F Microwave-Assisted SPPS (HATU, DIPEA, 75°C) E->F SPPS Coupling G Cleavage & Global Deprotection (TFA Cocktail) F->G Elongation & Cleavage H Purified Peptidomimetic (Stabilized Type II' β-turn) G->H Final Product

Workflow for converting 3-Amino-7-methylazepan-2-one into an SPPS-compatible dipeptide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Fmoc-3-Amino-7-methylazepan-2-one-1-acetic acid

This protocol transforms the raw scaffold into an Fmoc-protected, C-terminally extended building block suitable for standard peptide synthesizers.

Step 1: N3-Fmoc Protection

  • Dissolve 3-Amino-7-methylazepan-2-one (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na2CO3.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) dropwise over 30 minutes. Let the reaction warm to room temperature and stir for 12 hours.

  • Self-Validation Check : Monitor reaction completion via TLC (DCM:MeOH 9:1) using a ninhydrin stain. The primary amine starting material will stain purple; the Fmoc-protected product will not stain but will be highly UV active at 254 nm.

  • Acidify to pH 3 with 1M HCl, extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

Step 2: N1-Alkylation

  • Dissolve the Fmoc-protected intermediate in anhydrous THF under an argon atmosphere.

  • Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 15 minutes to deprotonate the lactam nitrogen.

  • Add tert-butyl bromoacetate (1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation Check : Perform LC-MS analysis. Confirm the mass shift corresponding to the addition of the tert-butyl acetate group (+114 Da).

  • Quench with saturated NH4Cl, extract with DCM, and purify via flash chromatography.

Step 3: Acidic Cleavage of the tert-Butyl Group

  • Dissolve the alkylated product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

  • Self-Validation Check : Perform LC-MS to confirm the loss of the tert-butyl group (-56 Da) and the presence of the free carboxylic acid.

  • Evaporate the solvent and co-evaporate with toluene (3x) to yield the final Fmoc-3-Amino-7-methylazepan-2-one-1-acetic acid building block.

Protocol B: Microwave-Assisted SPPS (MW-SPPS) Incorporation

Due to the severe steric hindrance of the 7-methyl group and the secondary-like nature of the alkylated lactam nitrogen, standard room-temperature coupling is highly inefficient. Microwave heating provides the necessary energy to overcome this activation barrier[6].

Optimized MW-SPPS Coupling Parameters

ParameterSetting / ReagentRationale
Coupling Reagent HATU / HOAt (1:1)Superior activation for sterically hindered secondary-like amines.
Base DIPEA (2.0 eq)Provides optimal pH for active ester formation without causing epimerization.
Temperature 75°COvercomes the high activation energy barrier caused by the 7-methyl steric bulk.
Time 15 minutesBalances complete coupling with the prevention of thermal degradation.
Solvent DMF / NMP (1:1)Enhances resin swelling and solubilizes the hydrophobic lactam building block.

Step-by-Step MW-SPPS:

  • Swell the peptide-resin in DMF/NMP (1:1) for 20 minutes.

  • In a separate vial, dissolve the Fmoc-lactam building block (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and activate for 2 minutes.

  • Add the activated mixture to the resin and subject to microwave irradiation (75°C, 15 minutes, 25W power limit).

  • Self-Validation Check : Perform a Kaiser test (ninhydrin) on a few resin beads. A negative result (yellow/colorless) confirms complete acylation of the resin-bound amine. If positive (blue), repeat the coupling step.

  • Proceed with Fmoc deprotection using 20% piperidine in DMF.

  • Self-Validation Check : Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection effluent at 301 nm to ensure complete removal of the Fmoc group before the next coupling cycle.

Mechanism N1 Linear Peptide (Flexible, Protease Susceptible) N2 Incorporation of 3-Amino-7-methylazepan-2-one N1->N2 N3 Constrained Peptidomimetic (Locked ψ/ω angles) N2->N3 Stabilization of Type II' β-turn N4 Protease Resistance N3->N4 N5 Enhanced Target Affinity (e.g., Chemokine/MraY) N3->N5

Mechanistic impact of azepan-2-one constraint on peptide stability and target affinity.

References

  • Flood, D. T., Yan, N. L., Dawson, P. E. "Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams." Angewandte Chemie International Edition. 1

  • Wolfe, M. S., Dutta, D., Aubé, J. "Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids." The Journal of Organic Chemistry. 2

  • Lama, T., et al. "Efficient Synthesis in Solid-Phase of Freidinger-like Lactams by Microwave Irradiation." Understanding Biology Using Peptides. 7

  • Grainger, D. J., et al. "Anti-inflammatory agents." Patent WO2011154696A1. 3

  • "(S)-3-Aminoazepan-2-one | Structural Unit of the Antitubercular Peptide." MedChemExpress. 4

Sources

Application

Protocol for N-alkylation of "3-Amino-7-methylazepan-2-one"

Application Note: Regioselective N-Alkylation of 3-Amino-7-methylazepan-2-one Abstract 3-Amino-7-methylazepan-2-one is a highly versatile chiral caprolactam scaffold utilized in the development of peptidomimetics, bengam...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of 3-Amino-7-methylazepan-2-one

Abstract 3-Amino-7-methylazepan-2-one is a highly versatile chiral caprolactam scaffold utilized in the development of peptidomimetics, bengamide analogs, and novel CNS therapeutics. Functionalizing this molecule presents a distinct chemoselective challenge due to the presence of two nucleophilic nitrogen centers. This application note details a validated, three-step protocol for the regioselective N1-alkylation (lactam alkylation) of 3-amino-7-methylazepan-2-one, emphasizing mechanistic causality, condition optimization, and self-validation techniques.

Mechanistic Rationale and Chemoselectivity

The core challenge in derivatizing 3-amino-7-methylazepan-2-one is differentiating the C3 primary amine from the N1 lactam amide. The primary amine is highly nucleophilic, with a conjugate acid pKa of ~10.5. In contrast, the lactam nitrogen is weakly nucleophilic (pKa ~15–17) due to the resonance stabilization of the amide bond[1].

If direct alkylation is attempted using mild bases (e.g., K₂CO₃ or Et₃N), the electrophile will exclusively attack the C3 primary amine, leading to mono- or poly-alkylation. To force regioselective alkylation at the N1 position, a temporary masking of the C3 amine is strictly required. Once protected, the lactam nitrogen can be deprotonated using a strong, non-nucleophilic base such as Sodium Hydride (NaH)[2].

Furthermore, the ambident nature of the lactam anion can lead to a mixture of N-alkylation and O-alkylation (forming an imino ether). The use of hard electrophiles or less polar solvents at low temperatures can sometimes favor O-alkylation in caprolactam systems[3]. However, utilizing soft electrophiles (e.g., alkyl iodides or benzyl bromides) in N,N-Dimethylformamide (DMF) with NaH predominantly drives the reaction toward the thermodynamically stable N-alkylated product.

Workflow Visualization

G A 3-Amino-7-methyl- azepan-2-one B N3-Protection (Boc2O, Et3N) A->B Step 1 C N1-Alkylation (NaH, R-X, DMF) B->C Step 2 D N3-Deprotection (TFA, DCM) C->D Step 3 E N1-Alkyl-3-amino- 7-methylazepan-2-one D->E Final

Workflow for the regioselective N1-alkylation of 3-amino-7-methylazepan-2-one.

Experimental Protocol

This protocol is designed as a self-validating system; intermediate verification via TLC and LC-MS ensures high fidelity before proceeding to the next step.

Step 3.1: N3-Amine Protection (Boc-Protection)
  • Preparation: Dissolve 3-amino-7-methylazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and limits potential side reactions with the lactam ring.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The primary amine will stain strongly (purple/pink), whereas the Boc-protected product will not.

  • Workup: Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3.2: Regioselective N1-Alkylation
  • Preparation: Dissolve the N3-Boc-protected intermediate (1.0 eq) in anhydrous DMF (0.1 M). Purge the flask with Nitrogen or Argon to maintain anhydrous conditions.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions[2]. Causality: NaH reacts with the lactam N-H to release hydrogen gas. Portion-wise addition at 0 °C controls the exotherm and prevents base-catalyzed ring-opening.

  • Aging: Stir at 0 °C for 30 minutes until H₂ evolution ceases, indicating complete formation of the lactam sodium salt.

  • Alkylation: Add the alkyl halide (R-X, e.g., Methyl Iodide or Benzyl Bromide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation: LC-MS should indicate a mass shift corresponding to the addition of the alkyl group. IR spectroscopy will show the disappearance of the sharp N-H lactam stretch (~3200 cm⁻¹).

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over MgSO₄ and concentrate. Purify via flash column chromatography.

Step 3.3: N3-Boc Deprotection
  • Preparation: Dissolve the N1-alkylated intermediate in DCM (0.1 M).

  • Deprotection: Add Trifluoroacetic Acid (TFA, 10 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM to yield the free N1-alkyl-3-amino-7-methylazepan-2-one.

Data Presentation: Optimization of Alkylation Conditions

The choice of base and solvent is critical for maximizing N-alkylation while suppressing O-alkylation, a known competing pathway in caprolactam functionalization[3]. Table 1 summarizes the optimization data using Methyl Iodide (MeI) as the model electrophile.

Table 1: Base and Solvent Optimization for Lactam Alkylation

EntryBase (Equiv)SolventTemperatureN1-Alkylation Yield (%)O-Alkylation Yield (%)Observations / Causality
1K₂CO₃ (2.0)DMF80 °C< 5%0%Base is too weak to deprotonate the lactam amide (pKa ~16).
2NaH (1.2)THF-10 °C to RT66%15%Lower solubility of the lactam salt in THF promotes O-alkylation[3].
3NaH (1.2)DMF0 °C to RT82% < 5% Optimal. High solubility in polar aprotic DMF favors the N-alkylation pathway[2].
4KHMDS (1.2)THF-78 °C to RT75%8%Strong base achieves full deprotonation, but cryogenic conditions are required.

Conclusion

By systematically masking the highly nucleophilic C3 primary amine, researchers can unlock the regioselective functionalization of the N1 lactam position in 3-amino-7-methylazepan-2-one. Utilizing NaH in DMF provides the optimal thermodynamic environment for N-alkylation, minimizing O-alkylated byproducts and ensuring high yields for downstream drug development applications.

References

  • Total Synthesis of 4-epi-Bengamide E. PMC - NIH.[Link]

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development - ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-7-methylazepan-2-one

Welcome to the technical support center for the synthesis of 3-Amino-7-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-7-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the synthesis of this chiral lactam. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction yields and purity.

Introduction to the Synthesis of 3-Amino-7-methylazepan-2-one

The synthesis of 3-Amino-7-methylazepan-2-one, a substituted caprolactam, presents unique challenges due to the presence of two stereocenters and the reactive amino group. The most common synthetic strategies involve the ring expansion of a substituted cyclohexanone, typically 2-methylcyclohexanone, via either a Beckmann or a Schmidt rearrangement. The subsequent introduction of the amino group at the C3 position requires careful planning to ensure regioselectivity and stereocontrol.

This guide will focus on troubleshooting the key steps of these synthetic routes, addressing potential pitfalls that can lead to low yields, impure products, and unexpected side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues in the Beckmann Rearrangement Route

The Beckmann rearrangement is a classical method for converting an oxime to a lactam.[1][2] In the context of 3-Amino-7-methylazepan-2-one synthesis, this would typically involve the rearrangement of an oxime derived from a 2-methylcyclohexanone derivative.

Q1: My Beckmann rearrangement of 2-methylcyclohexanone oxime is giving a low yield of the desired 7-methylazepan-2-one. What are the likely causes?

A1: Low yields in the Beckmann rearrangement of substituted cyclohexanone oximes can stem from several factors. The key is to understand the mechanism and potential side reactions.[1][3]

  • Cause 1: Incomplete Oxime Formation: The rearrangement can only proceed if the starting ketone has been efficiently converted to the oxime. Incomplete oximation will carry over unreacted ketone, reducing the overall yield.

    • Solution: Ensure complete conversion of 2-methylcyclohexanone to its oxime by monitoring the reaction by TLC or GC-MS. If necessary, increase the reaction time or the equivalents of hydroxylamine.

  • Cause 2: Beckmann Fragmentation: A significant side reaction that competes with the rearrangement is fragmentation.[2] This is particularly prevalent when the migrating group can form a stable carbocation. In the case of 2-methylcyclohexanone oxime, fragmentation can lead to the formation of nitriles.

    • Solution: Careful selection of the acid catalyst and reaction conditions can minimize fragmentation. Strong protonating acids like sulfuric acid or polyphosphoric acid are commonly used.[2] Operating at lower temperatures can also favor the rearrangement over fragmentation.

  • Cause 3: Isomerization of the Oxime: 2-Methylcyclohexanone oxime can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[1][4] If the wrong isomer is favored, the desired lactam will not be formed. Acidic conditions can sometimes lead to isomerization, resulting in a mixture of products.[1]

    • Solution: The stereochemistry of the oxime can sometimes be controlled by the oximation conditions. If a mixture of lactams is obtained, it may be necessary to separate the oxime isomers prior to the rearrangement or to use reaction conditions that promote the equilibration to the desired isomer.

Q2: I am observing the formation of two different lactam regioisomers. How can I control the regioselectivity of the Beckmann rearrangement?

A2: The formation of two regioisomers, 3-methylazepan-2-one and 7-methylazepan-2-one, is a common issue with unsymmetrical ketones like 2-methylcyclohexanone. The regioselectivity is determined by which carbon atom migrates.[1]

  • Explanation of Migratory Aptitude: In the Beckmann rearrangement, the group anti to the leaving group on the nitrogen migrates.[1] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[1] However, the stereochemistry of the oxime is the determining factor.

  • Controlling Regioselectivity:

    • Oxime Isomer Separation: If the E and Z isomers of the 2-methylcyclohexanone oxime can be separated, their individual rearrangement will yield the respective lactams with high regioselectivity.

    • Directed Rearrangement: In some cases, the choice of reagent can influence which isomer reacts preferentially. For instance, using milder reagents like tosyl chloride in pyridine can sometimes provide better control.

Diagram: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

Beckmann_Rearrangement cluster_start Starting Material cluster_oxime Oxime Formation cluster_rearrangement Beckmann Rearrangement cluster_side_reaction Side Reaction Ketone 2-Methylcyclohexanone Oxime_E E-2-Methylcyclohexanone Oxime Ketone->Oxime_E NH2OH Oxime_Z Z-2-Methylcyclohexanone Oxime Ketone->Oxime_Z NH2OH Lactam_7_Me 7-Methylazepan-2-one Oxime_E->Lactam_7_Me Acid Catalyst (Desired Product) Fragmentation Nitrile Byproducts Oxime_E->Fragmentation Harsh Conditions Lactam_3_Me 3-Methylazepan-2-one Oxime_Z->Lactam_3_Me Acid Catalyst (Undesired Isomer) Oxime_Z->Fragmentation Harsh Conditions

Caption: Synthetic pathway for 7-methylazepan-2-one via Beckmann rearrangement.

Section 2: Issues in the Schmidt Reaction Route

The Schmidt reaction offers an alternative for the ring expansion of ketones to lactams using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6]

Q3: My Schmidt reaction on 2-methylcyclohexanone is giving a low yield and multiple byproducts. What could be the problem?

A3: The Schmidt reaction, while powerful, can be sensitive to reaction conditions and substrate structure.[5][7]

  • Cause 1: Hydrazoic Acid Instability and Stoichiometry: Hydrazoic acid is toxic and explosive.[8] Improper handling or generation can lead to safety hazards and poor reaction outcomes. Using an insufficient amount will result in incomplete conversion.

    • Solution: Hydrazoic acid is typically generated in situ from sodium azide and a strong acid. Ensure the stoichiometry is correct and that the reaction is performed in a well-ventilated fume hood with appropriate safety precautions.

  • Cause 2: Tetrazole Formation: A common side reaction in the Schmidt reaction of ketones is the formation of tetrazoles.[7] This occurs through the reaction of the ketone with an excess of hydrazoic acid.

    • Solution: This side reaction can often be suppressed by controlling the stoichiometry of hydrazoic acid and by using a large excess of the strong acid catalyst.

  • Cause 3: Regioselectivity Issues: Similar to the Beckmann rearrangement, the Schmidt reaction of unsymmetrical ketones can lead to a mixture of regioisomeric lactams. The migration of the more substituted carbon is generally favored.[7]

    • Solution: The regioselectivity of the Schmidt reaction is often difficult to control directly. Purification of the resulting lactam mixture by column chromatography is usually necessary.

Section 3: Introduction of the Amino Group and Purification

The introduction of the amino group at the C3 position is a critical step that often requires a multi-step sequence involving protection and deprotection strategies.[9][10]

Q4: I am having difficulty introducing the amino group at the C3 position of 7-methylazepan-2-one. What are some effective strategies?

A4: Direct amination of the lactam is challenging. A more reliable approach involves the synthesis of a precursor with a functional group at the C3 position that can be converted to an amine. A common strategy is to start with a precursor that already contains a protected amino group. For instance, a synthesis could be envisioned starting from a derivative of lysine.[11]

An alternative laboratory-scale approach could involve the alpha-bromination of N-protected 7-methylazepan-2-one followed by azide displacement and reduction.

Q5: The purification of my final product, 3-Amino-7-methylazepan-2-one, by column chromatography is proving difficult, with significant product loss and tailing. How can I improve the purification?

A5: The basicity of the amino group in your product can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[12]

  • Solution 1: Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia solution, to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape and recovery of your amine.

  • Solution 2: Use of Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) is another powerful option.

  • Solution 3: Salt Formation and Crystallization: Converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) can significantly alter its solubility and crystalline properties, often making purification by crystallization more feasible. The free base can then be regenerated after purification.

Diagram: Troubleshooting Purification of 3-Amino-7-methylazepan-2-one

Purification_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor separation and tailing on silica gel Sol1 Add basic modifier to eluent (e.g., Triethylamine) Problem->Sol1 Sol2 Use alternative stationary phase (Alumina or C18) Problem->Sol2 Sol3 Convert to a salt for crystallization Problem->Sol3 Outcome Pure 3-Amino-7-methylazepan-2-one Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Decision tree for troubleshooting the purification of the final product.

Experimental Protocols

Protocol 1: Synthesis of 7-Methylazepan-2-one via Beckmann Rearrangement

This protocol is a general guideline and may require optimization.

Step 1: Oximation of 2-Methylcyclohexanone

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement

  • Caution: This step should be performed in a fume hood with appropriate personal protective equipment.

  • Slowly add the crude 2-methylcyclohexanone oxime (1.0 eq) to a stirred solution of concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is often exothermic.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Purification of 3-Amino-7-methylazepan-2-one by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the initial eluent.

  • Column Packing: Pack a column with silica gel using a slurry of the chosen eluent (e.g., dichloromethane:methanol:triethylamine = 95:5:0.5).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides expected yield ranges for the key steps in the synthesis of 3-Amino-7-methylazepan-2-one. These are general estimates and actual yields will depend on specific reaction conditions and optimization.

StepReactionStarting MaterialProductTypical Yield (%)
1Oximation2-Methylcyclohexanone2-Methylcyclohexanone oxime85-95%
2Beckmann Rearrangement2-Methylcyclohexanone oxime7-Methylazepan-2-one50-70% (after separation)
3Amination Sequence7-Methylazepan-2-one3-Amino-7-methylazepan-2-one40-60% (multi-step)

References

  • Shinohara, Y., Kudo, F., & Eguchi, T. (2011). A Natural Protecting Group Strategy To Carry an Amino Acid Starter Unit in the Biosynthesis of Macrolactam Polyketide Antibiotics. Journal of the American Chemical Society, 133(45), 18134–18137. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Shinohara, Y., Kudo, F., & Eguchi, T. (2011). A natural protecting group strategy to carry an amino acid starter unit in the biosynthesis of macrolactam polyketide antibiotics. Journal of the American Chemical Society, 133(45), 18134–18137. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Zhang, W., & He, C. (2026, January 5). Protecting Group Strategies in Natural Product Biosynthesis. Accounts of Chemical Research. [Link]

  • Chemistry Steps. (2025, June 19). Beckmann Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Hammes, J., Mañas, C., Pedada, A., Arnold, M., & Wahl, J. M. (2025, November 10). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC. [Link]

  • Li, Y., Wang, K., Qin, K., & Wang, T. (2015). Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity. RSC Advances, 5(32), 25365–25371. [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019, November 19). Amino Acid-Protecting Groups. [Link]

  • De Kimpe, N., & D'hooghe, M. (2017). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. European Journal of Organic Chemistry, 2017(28), 4055–4071. [Link]

  • Hammes, J., Mañas, C., Pedada, A., Arnold, M., & Wahl, J. M. (2025, November 10). Synthesis of chiral lactams by asymmetric nitrogen insertion. Gutenberg Open Science. [Link]

  • Wikipedia. (n.d.). Schmidt reaction. [Link]

  • Wolff, J. P. (n.d.). The Schmidt Reaction. [Link]

  • ResearchGate. (n.d.). Results of Beckmann rearrangement of cyclohexanone oxime to caprolactam. [Link]

  • Boero, M., Ikeshoji, T., Liew, C. C., & Terakura, K. (2004). Hydrogen Bond Driven Chemical Reactions: Beckmann Rearrangement of Cyclohexanone Oxime into ε-Caprolactam in Supercritical Water. Journal of the American Chemical Society, 126(21), 6720–6727. [Link]

  • Vedantu. (2020, May 29). Schmidt Reaction: Mechanism, Steps & Applications Explained. [Link]

  • Li, W., & Zhang, X. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2638–2643. [Link]

  • Vaia. (2023, October 21). Schmidt Reaction: Mechanism & Application. [Link]

  • Li, Y., Wang, K., Qin, K., & Wang, T. (2015). Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: Byproduct and selectivity. RSC Advances, 5(32), 25365–25371. [Link]

  • Wipf, P. (2005). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 59(6), 341–347. [Link]

  • Wang, D., & Chen, P. (2023). Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling to Access Chiral α-Amino-β-lactams. Precision Chemistry, 1(1), 29–35. [Link]

  • Wohllebe, J., & Garbisch, E. W. (1977). Cycloundecanone. Organic Syntheses, 56, 107. [Link]

  • Zhang, D., & Jiang, Z. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 938562. [Link]

  • Romo, D., & Harrison, P. H. M. (2018). Optimization of a β-Lactam Scaffold for Antibacterial Activity via the Inhibition of Bacterial Type I Signal Peptidase. ACS Medicinal Chemistry Letters, 9(4), 321–326. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Noël, R., Song, X., Jiang, R., Chalmers, M. J., Griffin, P. R., & Kamenecka, T. M. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597. [Link]

  • Nicolau, D. P. (2008). Pharmacodynamic optimization of β-lactams in the patient care setting. Infectious Disease Clinics of North America, 22(2), 293–307. [Link]

  • Vifian, S., & Hebeisen, P. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(5), 322–326. [Link]

  • Wang, Z., & Zhu, J. (2021). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Chemical Communications, 57(83), 10877–10880. [Link]

  • Wu, G., & Roberts, J. A. (2024, July 2). Optimizing the Value of β-Lactam Antibiotics Through Extended Infusion. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1118–1126. [Link]

  • Contagion Live. (2018, May 17). Strategies to Address Beta-Lactam Dosing Issues. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (2025, September 18). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2020). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 25(21), 5096. [Link]

  • Douglas, J., & Seidel, D. (2016). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 18(15), 3574–3577. [Link]

  • Demkowicz, S., Rachoń, J., & Witt, D. (2016). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 21(7), 896. [Link]

  • Liu, B., & Zhang, Z. (2019). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 21(19), 5275–5285. [Link]

Sources

Optimization

"3-Amino-7-methylazepan-2-one" purification challenges and solutions

Welcome to the Technical Support Center for advanced peptidomimetic scaffolds. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of conformationally cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptidomimetic scaffolds. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of conformationally constrained amino-lactams.

3-Amino-7-methylazepan-2-one (often referred to as 3-amino-7-methylcaprolactam) is a highly versatile building block used in the synthesis of protease inhibitors and broad-spectrum chemokine modulators[1]. However, its unique structural motifs—a secondary amine, a lactam carbonyl, and two chiral centers—present a "perfect storm" of purification challenges, including extreme hydrophilicity, severe silica streaking, and complex stereoisomerism.

This guide is designed to move beyond generic advice, explaining the causality behind these challenges and providing self-validating, field-proven solutions.

Troubleshooting & FAQ Guide

Q1: Why do I experience massive product loss during the aqueous workup when trying to free-base the hydrochloride salt?

The Causality: The extreme hydrophilicity of 3-amino-7-methylazepan-2-one is driven by its high capacity for hydrogen bonding. Both the free primary amine at the C3 position and the lactam motif (NH and C=O) act as strong hydrogen bond donors and acceptors. Consequently, the free-base form has a highly unfavorable partition coefficient (LogP) for standard organic solvents like ethyl acetate or diethyl ether, causing it to remain trapped in the aqueous phase during liquid-liquid extraction.

The Solution: Abandon aqueous workups for this specific scaffold. Instead, utilize a heterogeneous solid-phase neutralization strategy. By stirring the hydrochloride salt with a macroporous carbonate resin in a non-polar solvent (e.g., dichloromethane), the salt is neutralized, and the inorganic byproduct remains bound to the resin. Filtration yields the pure free base in the organic filtrate without any aqueous exposure[2].

Q2: My compound streaks severely on normal-phase silica gel, and I cannot separate the C7-methyl diastereomers. How can I improve resolution?

The Causality: Silica gel is highly acidic due to exposed silanol (-SiOH) groups. The basic C3-amine and the lactam carbonyl of your compound engage in strong, multi-point intermolecular hydrogen bonding with these silanols. This interaction causes the compound to drag through the column, resulting in broad, tailing peaks (streaking) that co-elute with impurities and diastereomers.

The Solution: You must disrupt the silanol interactions. While adding basic modifiers (like 1% triethylamine or NH4​OH ) to your mobile phase can mask silanols, the most robust method is switching to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a volatile acidic modifier (0.1% Trifluoroacetic acid). The TFA protonates the amine, preventing secondary interactions with the stationary phase and sharpening the peaks, which is critical for resolving the subtle polarity differences between the (3S,7R) and (3R,7S) diastereomers[2]. Alternatively, acidic ion-exchange resins can be employed for bulk purification[3].

Q3: Preparative chiral HPLC is bottlenecking our scale-up. How can I achieve high enantiomeric and diastereomeric purity chemically?

The Causality: Enantiomers possess identical physical properties in an achiral environment, making standard chromatography useless for resolving the absolute stereochemistry of the C3 and C7 positions.

The Solution: Implement classical chiral resolution via diastereomeric salt formation. By reacting the racemic or diastereomeric mixture of 3-amino-7-methylazepan-2-one with an enantiopure chiral acid—specifically (L)-pyroglutamic acid —you create a pair of diastereomeric salts. These salts have distinct solubility profiles. The desired (3S,7R)-pyroglutamate salt will selectively crystallize out of specific solvent systems (e.g., ethanol/ethyl acetate), allowing you to isolate the pure stereoisomer via simple filtration[1].

Quantitative Data: Comparison of Purification Strategies

To assist in selecting the appropriate purification route, the following table summarizes the performance metrics of various isolation techniques based on empirical laboratory data.

Purification MethodTypical Yield (%)Purity (HPLC Area %)ScalabilityPrimary Challenge Addressed
Aqueous Extraction (Standard) < 30%~80%HighNot Recommended (Severe aqueous loss)
Macroporous Carbonate Resin 85 - 95%> 90%MediumEliminates aqueous phase partitioning
RP-HPLC (0.1% TFA Modifier) 70 - 80%> 98%Low/MedResolves silica streaking & impurities
Diastereomeric Crystallization 40 - 50%*> 99% (ee/de)HighResolves C3/C7 stereoisomers

*Yield is based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Experimental Methodology

Protocol: Resin-Based Free-Basing & RP-HPLC Purification

This self-validating protocol ensures that the basic amine is protected from aqueous loss and subsequently purified without silica-induced degradation.

Phase 1: Solid-Phase Free-Basing

  • Preparation: Suspend 3-amino-7-methylazepan-2-one hydrochloride (1.0 eq, ~1.0 mmol) in anhydrous dichloromethane (DCM) (15 mL) in a round-bottom flask.

  • Resin Addition: Add macroporous carbonate resin (e.g., PL-HCO3 MP resin, 3.16 mmol/g loading, 3.0 eq) to the suspension[2].

  • Reaction: Stir the heterogeneous mixture gently at room temperature for 30 to 45 minutes. Causality check: The resin acts as an insoluble base, scavenging the HCl and releasing the soluble free-base lactam into the DCM.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with an additional 10 mL of DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to afford the crude free-base as a foam or oil.

Phase 2: RP-HPLC Purification

  • Sample Prep: Dissolve the crude free-base in a minimum volume of 1:1 Acetonitrile:Water.

  • Column Selection: Utilize a C18 Reverse-Phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: H2​O containing 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile containing 0.1% TFA.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes. Note: The shallow gradient is critical to separate the 7-methyl diastereomers.

  • Recovery: Lyophilize the pure fractions to yield the compound as a TFA salt[2].

Purification Workflow Visualization

The following diagram maps the logical progression of the purification strategy, highlighting the transition from crude salt to stereopure product.

Workflow Crude Crude 3-Amino-7-methylazepan-2-one (HCl Salt) FreeBase Free-Basing (Macroporous Carbonate Resin) Crude->FreeBase CH2Cl2, 30 min Workup Filtration & Concentration (No Aqueous Extraction) FreeBase->Workup Remove Resin Chromatography RP-HPLC Purification (0.1% TFA in MeCN/H2O) Workup->Chromatography Remove Impurities Resolution Chiral Resolution (L-Pyroglutamic Acid) Chromatography->Resolution Isomer Mixture Pure Pure (3S,7R)-Isomer (>99% ee/de) Resolution->Pure Crystallization

Workflow for the isolation and purification of 3-amino-7-methylazepan-2-one.

References

  • [2] Design, Synthesis, and Biological Evaluation of Sulfonyl Acrylonitriles as Novel Inhibitors of Cancer Metastasis and Spread. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • [1] Identification of 3-(Acylamino)azepan-2-ones as Stable Broad-Spectrum Chemokine Inhibitors Resistant to Metabolism in Vivo. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • [3] Method for the purification of caprolactam made from lysin (WO2007099029A2). Google Patents. Available at:

Sources

Troubleshooting

"3-Amino-7-methylazepan-2-one" decomposition pathways and stability

Troubleshooting Guide, Degradation Pathways, and Stability Protocols Welcome to the Technical Support Center for 3-Amino-7-methylazepan-2-one (also known as 3-amino-7-methylcaprolactam). As a chiral, substituted α -amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide, Degradation Pathways, and Stability Protocols

Welcome to the Technical Support Center for 3-Amino-7-methylazepan-2-one (also known as 3-amino-7-methylcaprolactam). As a chiral, substituted α -amino- ϵ -caprolactam, this compound is a critical intermediate in drug development and asymmetric synthesis. However, its 7-membered lactam ring and reactive primary amine introduce specific stability challenges. This guide provides field-proven insights into its decomposition pathways, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity during your workflows.

Core Causality: Why Does 3-Amino-7-methylazepan-2-one Degrade?

The stability of this molecule is governed by three distinct structural vulnerabilities:

  • Lactam Ring Strain (Hydrolysis): The azepan-2-one ring is susceptible to nucleophilic attack. The electron-withdrawing nature of the α -amino group increases the electrophilicity of the C2 carbonyl, making it highly labile to acid- or base-catalyzed hydrolysis, yielding.

  • α -Proton Acidity (Epimerization): The proton at the C3 position is flanked by a carbonyl and an amino group. Under basic conditions (pH > 8.0), deprotonation forms a planar enolate intermediate, leading to racemization/epimerization of the [1].

  • Thermal Ring-Opening Polymerization (ROP): At temperatures exceeding 140°C, especially in the presence of trace moisture or alkali metals, the lactam undergoes anionic to form polyamide oligomers[2].

Troubleshooting FAQs

Q1: My LC-MS shows a highly polar degradant with an [M+18] mass shift. What is happening? A: Your compound is undergoing ring-opening hydrolysis. The addition of water (+18 Da) across the lactam bond forms the acyclic 2,6-diaminoheptanoic acid derivative.

  • Causality: This occurs when the compound is stored in unbuffered aqueous solutions or exposed to pH extremes. It is stable to moderate heat but highly unstable to [3].

  • Solution: Always reconstitute in tightly buffered solutions (pH 6.0–7.0). Avoid primary amine buffers (like Tris) which can cause transamidation; use phosphate or acetate buffers instead.

Q2: I am observing peak splitting (isobaric peaks) in my chiral HPLC chromatogram. Is the compound degrading? A: You are observing epimerization at the C3 chiral center. If you started with the (3S,7R) diastereomer, base-catalyzed α -proton exchange is converting it into a mixture of (3S,7R) and (3R,7R).

  • Causality: Enzymatic and base-catalyzed racemization studies on α -amino- ϵ -caprolactam confirm that the α -hydrogen readily exchanges via an enolate intermediate[1].

  • Solution: Quench all basic reactions immediately. If performing an aqueous workup, keep the aqueous phase strictly below pH 7.5.

Q3: During thermal scale-up and distillation, my yield drops, and a viscous residue forms in the flask. How do I prevent this? A: The viscous residue is a polyamide oligomer. You have triggered Anionic Ring-Opening Polymerization (AROP).

  • Causality: Caprolactam derivatives undergo simultaneous crystallization and polymerization at elevated temperatures. The optimal window for this unwanted polymerization is between 140°C and 160°C[2]. Trace alkali metals (e.g., from sodium hydroxide workups) act as potent catalysts for this process.

  • Solution: Keep distillation bath temperatures strictly below 120°C. Perform a rigorous aqueous wash to remove trace alkali salts before any thermal concentration.

Quantitative Data Summaries

Table 1: Stability Matrix for 3-Amino-7-methylazepan-2-one

ConditionpH RangeMax Temp (°C)Primary Degradation PathwayEstimated Half-Life
Aqueous Buffer6.0 – 7.025°CStable> 6 months
Aqueous Base> 8.525°CEpimerization / Hydrolysis< 12 hours
Aqueous Acid< 3.060°CHydrolysis< 2 hours
Neat SolidN/A< 120°CStable (Store under Argon)> 2 years
Neat MeltN/A> 140°CThermal PolymerizationMinutes
Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating Assay (SIA) Objective: To accurately quantify hydrolysis and epimerization without inducing degradation during the analysis.

  • Sample Preparation: Dissolve 1.0 mg of 3-Amino-7-methylazepan-2-one in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid instantly protonates the primary amine, preventing base-catalyzed enolization and auto-degradation during the autosampler queue.

  • Internal Control Generation: In a separate vial, intentionally hydrolyze 1.0 mg of the standard by adding 100 µL of 1M NaOH, heating to 60°C for 30 mins, then neutralizing with 100 µL 1M HCl. Use this as your self-validating 2,6-diaminoheptanoic acid reference standard.

  • Chromatography: Use a HILIC column (e.g., Waters BEH Amide) rather than standard C18.

    • Causality: The ring-opened product is highly polar and will not retain on standard reversed-phase columns, leading to false-negative degradation reporting.

  • Detection: Monitor UV at 210 nm and MS in ESI+ mode. Look for m/z 143 (Intact Lactam) and m/z 161 (Hydrolyzed Product).

Protocol 2: Safe Thermal Concentration Objective: Remove high-boiling solvents without triggering AROP.

  • Ensure the organic phase (e.g., EtOAc or DCM) is washed with saturated NH₄Cl to neutralize and remove any alkali metal traces.

  • Dry over anhydrous Na₂SO₄.

    • Causality: Avoid K₂CO₃, as potassium carbonate is a known catalyst for caprolactam depolymerization/polymerization cycles.

  • Evaporate under high vacuum (< 10 mbar) keeping the water bath strictly at or below 40°C.

Mechanistic Pathways

Degradation A 3-Amino-7-methylazepan-2-one (3S, 7R) B Enolate Intermediate (Planar C3) A->B Base (pH > 8) -H+ D Ring-Opened Product (2,6-Diaminoheptanoic Acid) A->D H2O, H+ or OH- Hydrolysis B->A +H+ C Epimerized Product (3R, 7R) B->C +H+ Racemization

Mechanistic pathways for C3-epimerization and lactam ring-opening hydrolysis.

Workflow Start Detect Impurity in LC-MS Q1 Is Mass [M+18]? Start->Q1 Q2 Is Mass Polymeric (nM)? Start->Q2 Q3 Is it an Isobaric Peak? Start->Q3 A1 Hydrolysis Check pH/Moisture Q1->A1 Yes A2 Thermal Polymerization Lower Temp <120°C Q2->A2 Yes A3 Epimerization Check Base/Buffer Q3->A3 Yes

Troubleshooting workflow for identifying 3-Amino-7-methylazepan-2-one degradation.

References
  • Title: Mechanism of alpha-amino-epsilon-caprolactam racemase reaction Source: PubMed (Biochemistry) URL: [Link]

  • Title: Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites Source: PMC (NIH) URL: [Link]

  • Title: Process for preparing L-lysine (Patent US-3770585-A) Source: PubChem URL: [Link]

  • Title: 3-AMINOAZEPAN-2-ONE HCL Stability and Storage Conditions Source: American Chemical Suppliers URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-7-methylazepan-2-one Synthesis &amp; Purification

Welcome to the Technical Support Center for 3-Amino-7-methylazepan-2-one (CAS: 52852-51-4). This chiral, seven-membered cyclic lactam is a highly versatile building block, frequently utilized as a rigid scaffold in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-7-methylazepan-2-one (CAS: 52852-51-4). This chiral, seven-membered cyclic lactam is a highly versatile building block, frequently utilized as a rigid scaffold in the synthesis of peptidomimetics, biologically active analogs, and broad-spectrum chemokine inhibitors .

Due to the inherent ring strain of the azepane core and the presence of two stereocenters (C3 and C7), synthesizing and purifying this compound presents unique challenges. This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, identify impurities, and execute field-proven purification workflows.

Part 1: Analytical Troubleshooting & Impurity Profiling

Before attempting purification, you must accurately identify the contaminants in your batch. The unique chemical environment of the azepane ring leads to three primary degradation or side-reaction pathways: hydrolysis, epimerization, and polymerization.

Quantitative Analytical Differentiation

Use the following table to cross-reference your analytical data and identify the specific impurities present in your crude mixture.

Compound / ImpurityMolecular WeightLC-MS [M+H]+ 1 H NMR Key Shift (C3-H)Ninhydrin Stain ResponseGPC Retention Profile
3-Amino-7-methylazepan-2-one (Desired)142.20 g/mol m/z 143.2~3.5 ppm (dd)Weak Yellow/BrownMonomer fraction
Linear Amino Acid (Ring-Opened)160.22 g/mol m/z 161.2~3.8 ppm (t)Strong Purple/BlueMonomer fraction
C3-Epimer (Diastereomer)142.20 g/mol m/z 143.2~3.6 ppm (dd)Weak Yellow/BrownMonomer fraction
Oligomers (ROP Byproducts)VariableVariableBroadened baselineVariableHigh MW fraction

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My deprotection step yields a massive amount of the linear amino acid impurity. Why does this happen, and how do I prevent it?

A: The seven-membered lactam bond is under greater transannular ring strain than its six-membered (piperidine) counterparts. When exposed to harsh aqueous acids or bases during standard protecting group removal (e.g., Boc or Cbz deprotection), the lactam undergoes rapid hydrolysis, yielding the linear 2,6-diaminoheptanoic acid derivative.

  • The Fix: Switch to strictly anhydrous deprotection conditions. For Boc removal, use 4M HCl in anhydrous dioxane. For Cbz removal, utilize catalytic hydrogenation (Pd/C, H 2​ ) in anhydrous methanol .

Q2: I am observing high molecular weight baseline broadening in my NMR. What causes this?

A: This is indicative of Ring-Opening Polymerization (ROP). Caprolactam derivatives are notorious for polymerizing at elevated temperatures, especially in the presence of trace moisture or catalytic acidic/basic impurities left over from the cyclization step.

  • The Fix: Avoid distillation for purification. Instead, utilize anti-solvent precipitation (detailed in Protocol 2) to crash out the highly polar, hydrogen-bonded oligomers while keeping the monomeric lactam in solution.

Q3: How can I efficiently isolate the pure (3S, 7R) stereoisomer from a diastereomeric mixture?

A: Because 3-aminoazepanes are highly polar, standard silica gel chromatography often fails to resolve diastereomers effectively and leads to severe band tailing. The most reliable method is diastereomeric salt resolution using a chiral acid. L-tartaric acid is the industry standard here; it forms a highly crystalline, insoluble lattice with the (3S, 7R) isomer due to optimal bidentate hydrogen bonding between the tartrate carboxylates, the protonated C3-amine, and the lactam carbonyl .

Part 3: Visualizing Impurity Pathways & Purification Workflows

ImpurityPathways SM 3-Amino-7-methylazepan-2-one (Desired Product) Hydrolysis Aqueous Acid/Base (Deprotection) SM->Hydrolysis Heat High Heat / Catalyst (Cyclization) SM->Heat Base Strong Base (Alkylation) SM->Base Imp1 Linear Amino Acid (Ring-Opened Impurity) Hydrolysis->Imp1 Hydrolysis Imp2 Oligomers/Polymers (ROP Impurity) Heat->Imp2 Polymerization Imp3 Diastereomers/Epimers (Chiral Impurity) Base->Imp3 C3-Epimerization

Formation pathways of major impurities in 3-Amino-7-methylazepan-2-one synthesis.

PurificationWorkflow Start Crude Mixture (Lactam + Impurities) Step1 Anti-Solvent Precipitation (EtOAc / Hexanes) Start->Step1 Polymer Precipitate: Oligomeric Impurities Step1->Polymer Solid Filtrate1 Filtrate: Monomers Step1->Filtrate1 Liquid Step2 Ion-Exchange Chromatography (Weak Cationic) Filtrate1->Step2 Linear Retained: Linear Amino Acids Step2->Linear High Affinity Eluate Eluate: Lactam Enantiomers Step2->Eluate Low Affinity Step3 Diastereomeric Salt Resolution (L-Tartaric Acid) Eluate->Step3 WrongIso Mother Liquor: Undesired Isomers Step3->WrongIso Soluble Pure Crystallized Salt: Pure (3S,7R)-Isomer Step3->Pure Insoluble

Step-by-step purification workflow for isolating the pure (3S,7R)-isomer.

Part 4: Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of 3-Amino-7-methylazepan-2-one

This protocol leverages the differential solubility of diastereomeric salts to isolate the desired stereoisomer. It is designed as a self-validating system; the optical rotation of the intermediate salt dictates whether the cycle should be repeated before proceeding to the free-base step.

  • Salt Formation: Dissolve 10.0 g of the crude diastereomeric lactam mixture in 100 mL of boiling absolute ethanol. Slowly add 1.0 equivalent of L-tartaric acid dissolved in 50 mL of hot ethanol.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature over 4 hours without agitation to promote the growth of large, pure crystals. Once at room temperature, transfer to a 4°C refrigerator for 12 hours.

  • Filtration: Filter the resulting crystals via a Buchner funnel and wash with 20 mL of ice-cold ethanol.

  • Self-Validation Check: Dry a small aliquot of the crystals and measure the specific rotation [α]D​ . If the value does not match the literature standard for the enantiopure salt, recrystallize the bulk solid from boiling ethanol one additional time.

  • Free-Basing: Suspend the validated tartrate salt in 100 mL of dichloromethane (DCM). Add 100 mL of 1M NaOH (aq) and stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL DCM. Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure free-base lactam.

Protocol 2: Removal of Ring-Opened & Oligomeric Impurities

Strong cation exchange resins (like Dowex 50WX8) bind both the lactam and the linear amino acid too tightly. This protocol uses a weak cation exchange resin (Amberlite IRC-50) which exploits the basicity difference between the primary amine of the lactam and the zwitterionic linear amino acid .

  • Anti-Solvent Precipitation (Oligomer Removal): Dissolve the crude mixture in a minimal amount of ethyl acetate (EtOAc). Dropwise, add the solution into 5 volumes of vigorously stirred, ice-cold hexanes. The oligomers will precipitate as a gummy solid. Filter and retain the filtrate (containing the monomeric lactam and linear impurities). Concentrate the filtrate.

  • Resin Preparation: Swell Amberlite IRC-50 resin in DI water. Condition the column with 0.1M HCl, wash with water, then condition with 0.1M NaOH, and wash with water until the eluate reaches a neutral pH (pH ~7.0).

  • Loading: Dissolve the concentrated filtrate from Step 1 in a 90:10 mixture of Water:Methanol and load it onto the column.

  • Elution & Self-Validation: Begin eluting with DI water. Collect fractions and spot them on a TLC plate. Validation: Spray the plate with Ninhydrin and heat. Fractions containing the desired lactam will show a faint yellow/brown spot. Do not proceed to basic elution until the water fractions show no spots.

  • Impurity Stripping: Once the lactam has completely eluted, wash the column with 1M NH 4​ OH to strip the strongly bound linear amino acid (which will stain dark purple/blue with Ninhydrin).

  • Isolation: Lyophilize (freeze-dry) the combined aqueous lactam fractions. Caution: Do not use a rotary evaporator with a high-temperature water bath, as heating the lactam in water will re-induce the ring-opening hydrolysis you just purified it from.

Part 5: References

  • Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2811–2822.[Link]

  • Thoma, G., et al. (2005). Identification of 3-(Acylamino)azepan-2-ones as Stable Broad-Spectrum Chemokine Inhibitors Resistant to Metabolism in Vivo. Journal of Medicinal Chemistry, 48(14), 4622–4636.[Link]

  • Thoma, G., et al. (2009). Highly Potent, Orally Available Anti-inflammatory Broad-Spectrum Chemokine Inhibitors. Journal of Medicinal Chemistry, 52(14), 4156–4168.[Link]

Optimization

Technical Support Center: Troubleshooting 3-Amino-7-methylazepan-2-one Solubility

Welcome to the Technical Support Center for 3-Amino-7-methylazepan-2-one (also known as 3-amino-7-methylcaprolactam). This guide is designed for researchers, formulation scientists, and drug development professionals fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-7-methylazepan-2-one (also known as 3-amino-7-methylcaprolactam). This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility and precipitation challenges during in vitro assays and in vivo studies.

Part 1: The Causality of Solubility - Mechanistic Insights

To effectively troubleshoot precipitation, one must first understand the physicochemical forces governing this specific molecule. 3-Amino-7-methylazepan-2-one features a unique balance of functional groups that dictate its behavior in solution:

  • The Lipophilic Core: The seven-membered azepane ring and the 7-methyl substitution create a significant nonpolar surface area. As noted in foundational solubility studies of related derivatives, the molecular structure contains distinct regions making its1[1]. The hydrocarbon bulk heavily favors solubility in organic solvents over water.

  • The Hydrogen-Bonding Network: As a derivative of caprolactam, which is a 2[2], the core ring acts as a strong hydrogen bond acceptor (via the carbonyl) and donor (via the amide NH). The primary amine at the 3-position further complicates this by forming tight intermolecular hydrogen bonds in the solid state, leading to high crystal lattice energy that resists dissolution.

  • pH-Dependent Ionization: The physicochemical properties of the 3 dictate that the primary amine is basic[3]. At physiological pH (7.4), the equilibrium between the protonated (water-soluble) and neutral free base (insoluble) forms can lead to sudden precipitation if the concentration exceeds the solubility limit of the free base.

Part 2: Frequently Asked Questions (Troubleshooting Scenarios)

Q1: I am trying to prepare a 50 mM stock solution in standard PBS (pH 7.4) for a biochemical assay, but the compound immediately precipitates. Why? Expert Answer: At 50 mM, you are exceeding the aqueous solubility limit of the neutral free base. While the compound has some inherent water solubility due to the lactam ring, the 7-methyl group drives hydrophobic exclusion. At pH 7.4, a significant fraction of the 3-amino group remains unprotonated. Solution: Do not dissolve the dry powder directly in PBS. Instead, create a primary stock in 100% DMSO. For the working dilution, ensure the final DMSO concentration is ≤1%, or temporarily lower the buffer pH to 6.0 to protonate the amine, then slowly titrate back to 7.4.

Q2: My 100 mM DMSO stock solution was clear yesterday, but after a freeze-thaw cycle from -20°C, I see needle-like crystals that won't redissolve at room temperature. Is the compound degrading? Expert Answer: It is highly unlikely to be degradation. Azepan-2-one derivatives are prone to solvent-induced crystallization. When frozen, the local concentration of the solute increases as the DMSO freezes, nucleating crystal growth. The resulting crystals often have a higher lattice energy than the amorphous powder you originally dissolved. Solution: Heat the vial to 37°C in a water bath and sonicate for 10-15 minutes. To prevent this, aliquot your DMSO stocks into single-use vials to avoid repeated freeze-thaw cycles. Store them in a desiccator, as DMSO is hygroscopic and absorbed water drastically lowers the solubility of the lipophilic free base.

Q3: We are moving to in vivo murine PK studies (IV dosing). The compound crashes out in 0.9% saline. What is a reliable formulation strategy? Expert Answer: Saline lacks the lipophilic support needed for the 7-methylazepane core. You must use a co-solvent system that acts as a thermodynamic bridge. A standard, well-tolerated vehicle is 10% DMSO, 10% Tween-80, and 80% Saline. The DMSO solvates the compound, the Tween-80 forms micelles to encapsulate the lipophilic core, and the saline provides the bulk aqueous phase.

Part 3: Quantitative Data & Formulation Guidelines

Table 1: Empirical Solubility Profiles for 3-Amino-7-methylazepan-2-one

Solvent SystemMax Solubility (Estimated)Application PhaseMechanistic Note
100% DMSO >100 mMStock PreparationDisrupts H-bond network; must be kept anhydrous.
PBS (pH 7.4) <1 mMIn Vitro AssaysFree base dominates; high lattice energy limits dissolution.
0.1 M HCl >50 mMChemical AnalysisAmine protonation drastically reduces lipophilicity.
10% DMSO / 10% Tween-80 / 80% Saline ~10-20 mMIn Vivo Dosing (IV/PO)Micellar encapsulation of the 7-methylazepane core.
20% HP-β-CD in Water ~15 mMIn Vivo Dosing (IV)Cyclodextrin cavity hosts the lipophilic 7-methyl group.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable In Vitro Assay Stock (10 mM)

This protocol is a self-validating system designed to prevent latent precipitation during biological assays.

  • Weighing: Weigh exactly 1.42 mg of 3-Amino-7-methylazepan-2-one (assuming free base MW ~142 g/mol ) into a sterile, dry microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

    • Validation Check: Hold the tube against a light source. The solution must be completely transparent with no visible particulates or Schlieren lines. If cloudy, warm to 37°C for 5 minutes.

  • Aqueous Dilution (Critical Step): To prepare a 100 µM working solution, pipette 990 µL of assay buffer (pre-warmed to 25°C) into a new tube. Place the tube on a vortex mixer at medium speed. Slowly add 10 µL of the 10 mM DMSO stock dropwise directly into the vortexing liquid.

    • Validation Check: Measure the OD at 600 nm. An OD600 > 0.01 indicates micro-precipitation. If this occurs, lower the buffer pH by 0.5 units.

Protocol B: 10/10/80 Formulation for In Vivo Dosing

Designed for a target concentration of 5 mg/mL.

  • Solvation: Add 100 µL of DMSO to 5 mg of the compound. Vortex until fully dissolved.

    • Validation Check: Solution must be a clear liquid.

  • Surfactant Addition: Add 100 µL of Tween-80. Sonicate the mixture for 5 minutes.

    • Validation Check: The mixture will be viscous but must remain optically clear.

  • Aqueous Phase Integration: While continuously stirring the mixture with a magnetic micro-stir bar, add 800 µL of 0.9% sterile saline dropwise (1 drop per second).

    • Validation Check: The final solution must be clear and free of opalescence. Let it sit at room temperature for 30 minutes to confirm thermodynamic stability before drawing into a syringe.

Part 5: Mechanistic Workflows

G N1 Precipitation Observed (3-Amino-7-methylazepan-2-one) N2 Identify Target Application N1->N2 N3 In Vitro Assay (Aqueous Buffer) N2->N3 N4 In Vivo Dosing (High Concentration) N2->N4 N5 Check pH & Co-solvents (Target pH < 7.0) N3->N5 N6 Use HP-β-CD or Tween-80 Formulation N4->N6

Decision tree for troubleshooting 3-Amino-7-methylazepan-2-one solubility issues.

G S1 Weigh Compound (Free Base) S2 Dissolve in 10% DMSO (Vortex 1 min) S1->S2 S3 Add 10% Tween-80 (Sonicate 5 mins) S2->S3 S4 Add 80% Saline (Dropwise, Stirring) S3->S4 S5 Clear Solution (Ready for Dosing) S4->S5

Step-by-step in vivo formulation workflow using the DMSO/Tween-80/Saline method.

References

  • 1-(Azepan-1-yl)-2-hydroxyethan-1-one solubility in different solvents, Benchchem.
  • Caprolactam, Wikipedia.
  • (s)-3-Aminoazepan-2-one, LookChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amino Lactams in Peptide Synthesis: Spotlight on 3-Amino-7-methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide science, the quest for molecules with enhanced stability, receptor selectivity, and therapeutic efficacy is paramount. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the quest for molecules with enhanced stability, receptor selectivity, and therapeutic efficacy is paramount. The introduction of conformational constraints into peptide backbones is a proven strategy to achieve these goals. Amino lactams, cyclic amino acid derivatives, have emerged as powerful tools for this purpose. This guide provides an in-depth comparison of various amino lactams used in peptide synthesis, with a special focus on the ε-amino lactam, 3-Amino-7-methylazepan-2-one, and its potential advantages and challenges compared to its smaller ring counterparts.

The Role of Conformational Constraint in Peptide Design

Peptides in their native state often exist as a dynamic ensemble of conformers. This flexibility, while crucial for some biological functions, can also lead to reduced receptor affinity and susceptibility to enzymatic degradation. By incorporating rigid structural elements like lactam rings, we can lock the peptide into a more defined, bioactive conformation.[1][2] This pre-organization can lead to a significant increase in binding affinity and, consequently, biological potency.

The size of the lactam ring plays a critical role in dictating the resulting peptide secondary structure.[3] Different ring sizes will enforce distinct dihedral angle constraints, influencing the formation of secondary structures such as β-turns and α-helices.

A Comparative Analysis of Amino Lactams in Peptide Synthesis

This section will delve into a comparative analysis of β-, γ-, and ε-amino lactams, highlighting their unique contributions to peptide structure and the practical aspects of their incorporation into peptide chains.

β-Amino Lactams (4-membered ring)

β-lactams, the smallest of the amino lactam family, are known for their high ring strain. While this strain can be harnessed for certain chemical transformations, their use as simple conformational constraints in peptide chains is less common compared to larger lactams. However, they serve as valuable intermediates for the synthesis of α- and β-amino acid-derived peptides through ring-opening strategies.[4]

γ-Amino Lactams (5-membered ring)

γ-Lactams are widely used to induce β-turn conformations in peptides. A β-turn is a crucial secondary structure motif that allows a peptide chain to reverse its direction. The five-membered ring of a γ-lactam effectively restricts the peptide backbone's torsional angles (phi, ψ) to values that favor the formation of a β-turn. A solid-phase method for the systematic synthesis of peptides containing configurationally defined α- and β-amino γ-lactams has been developed, showcasing their utility in peptide science.[5]

ε-Amino Lactams (7-membered ring): The Case of 3-Amino-7-methylazepan-2-one

Seven-membered lactams, such as the azepan-2-one core of 3-Amino-7-methylazepan-2-one, offer a larger and more flexible ring system compared to their smaller counterparts. This increased flexibility can be advantageous for mimicking less tight turns or for inducing more extended conformations in a peptide chain. The presence of a methyl group at the 7-position, as in the title compound, introduces an additional stereocenter and can further influence the local conformation and potentially impact receptor interactions.

The synthesis of seven-membered lactams has been an area of active research, with various strategies developed for their asymmetric construction.[6] The incorporation of these larger rings into peptides can be more challenging due to entropic and enthalpic barriers associated with the formation of medium-sized rings.[7]

Performance Comparison: A Data-Driven Perspective

Featureβ-Amino Lactamsγ-Amino Lactamsε-Amino Lactams (e.g., 3-Amino-7-methylazepan-2-one)
Primary Conformational Influence Less common as direct constraintsβ-turn inductionMore flexible turns, extended structures
Ring Strain HighModerateLow
Synthetic Accessibility of Monomer Well-established methodsWell-established methodsMore complex, an active area of research[6]
Incorporation into Peptides Often via ring-opening[4]Established solid-phase methods[5]Can be challenging due to ring size[7]
Reported Peptide Yields VariableGood to excellent, sequence-dependent[5]Generally lower than for smaller rings, sequence-dependent
Reported Peptide Purity Dependent on synthetic routeHigh purity achievable with modern techniques[5]Purification can be more challenging due to potential side products

Experimental Protocols

The incorporation of amino lactams into peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). Below are generalized protocols for the incorporation of a generic Fmoc-protected amino lactam.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Amino Lactam

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, a common choice for producing C-terminally amidated peptides.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours.

  • Perform a Kaiser test to check for complete coupling (a negative result indicates completion).

  • Wash the resin with DMF.

4. Amino Lactam Incorporation:

  • The coupling of sterically hindered or conformationally constrained monomers like 3-Amino-7-methylazepan-2-one may require optimized conditions.

  • Activation: Use a more potent coupling agent like HATU or COMU.

  • Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration (4-24 hours).

  • Double Coupling: If the first coupling is incomplete, repeat the coupling step with a fresh solution of the activated amino lactam.

5. Repetitive Cycles:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger like triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

dot graph TD { A[Start: Swollen Resin] --> B{Fmoc Deprotection}; B --> C{Amino Acid Coupling}; C --> D{Kaiser Test}; D -- Negative --> E[Wash]; D -- Positive --> C; E --> F{Repeat for next amino acid}; F --> B; F -- Last Amino Acid --> G{Final Deprotection}; G --> H{Cleavage from Resin}; H --> I[Crude Peptide]; I --> J{Purification (RP-HPLC)}; J --> K[Pure Peptide]; }

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Causality Behind Experimental Choices

  • Choice of Resin: The selection of the resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) dictates the C-terminal functionality of the final peptide.

  • Protecting Groups: The use of the Fmoc protecting group for the α-amine is standard in modern SPPS due to the mild basic conditions required for its removal, which are compatible with a wide range of acid-labile side-chain protecting groups.[8]

  • Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation while minimizing racemization.[9] For challenging couplings, such as those involving sterically hindered amino acids or lactams, more potent reagents like HATU are often employed.

  • Microwave-Assisted Synthesis: Microwave heating can significantly accelerate both the deprotection and coupling steps in SPPS, leading to shorter synthesis times and potentially higher purity of the final peptide.[10] However, care must be taken as microwave heating can also accelerate side reactions, such as the formation of a γ-lactam from an arginine side chain.[10]

Logical Relationships in Amino Lactam Performance

Caption: Relationship between lactam ring size, conformational effect, and synthetic accessibility.

Conclusion

The choice of an amino lactam for peptide synthesis is a strategic decision that depends on the desired conformational outcome and the synthetic feasibility. While γ-lactams are the go-to choice for inducing well-defined β-turns, the larger ε-lactam ring of 3-Amino-7-methylazepan-2-one offers a unique tool to explore a different conformational space, potentially leading to novel peptide therapeutics with unique biological activities. The additional methyl group provides a further point of diversification for structure-activity relationship studies. Although the incorporation of these larger lactams can be more challenging, the potential rewards in terms of novel peptide conformations and biological activities make them an exciting area for further research and development in the field of peptide science.

References

  • Positional Scanning for Peptide Secondary Structure by Systematic Solid-Phase Synthesis of Amino Lactam Peptides | Journal of the American Chemical Society. (2009, May 19). Retrieved from [Link]

  • Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives - ResearchGate. (2025, October 18). Retrieved from [Link]

  • Protein synthesis with conformationally constrained cyclic dipeptides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. (n.d.). Retrieved from [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. (n.d.). Retrieved from [Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease - PubMed. (2006, December 15). Retrieved from [Link]

  • (PDF) P-113 Peptide: New Experimental Evidences on Its Biological Activity and Conformational Insights from Molecular Dynamics Simulations - ResearchGate. (2013, December 17). Retrieved from [Link]

  • Synthesis of cyclic peptide mimetics via the successive ring expansion of lactams - York Research Database. (2017, September 27). Retrieved from [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... - ResearchGate. (n.d.). Retrieved from [Link]

  • Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed. (n.d.). Retrieved from [Link]

  • How to calculate the theoretical yield, purity and %yield of a peptide from SPPS experiment? (2020, November 9). Retrieved from [Link]

  • Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease - PubMed. (2024, October 5). Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved from [Link]

  • Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions | PNAS. (2019, July 29). Retrieved from [Link]

  • Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking a-MSH Analogue - SciSpace. (2008, August 21). Retrieved from [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

  • Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC. (n.d.). Retrieved from [Link]

  • Certified Peptides | Peptide and Peptoid Synthesis Core - University of Pittsburgh. (n.d.). Retrieved from [Link]

  • Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. (2024, July 18). Retrieved from [Link]

  • Peptide-Coupling-Reactions.pdf - ResearchGate. (2015, February 15). Retrieved from [Link]

  • Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC. (n.d.). Retrieved from [Link]

Sources

Comparative

Biological Activity Comparison of 3-Amino-7-methylazepan-2-one Enantiomers: A Conformationally Constrained Peptidomimetic Scaffold

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing peptide-based leads into stable, bioavailable small molecules. The caprolactam (azepan-2-one) scaffold is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing peptide-based leads into stable, bioavailable small molecules. The caprolactam (azepan-2-one) scaffold is a cornerstone in this endeavor. Specifically, 3-Amino-7-methylazepan-2-one represents an advanced, conformationally constrained amino acid surrogate.

While the parent compound,1 [1] and 2[2], the addition of a methyl group at the 7-position introduces a critical secondary stereocenter. This guide objectively compares the biological performance of its enantiomers, detailing the mechanistic causality behind their activity and providing self-validating experimental protocols for your research.

Mechanistic Causality: The Role of Stereocenters in Target Binding

To understand the biological activity of3 [3], we must analyze the causality behind its structural design:

  • The 3-Amino Position (The Pharmacophore): This group mimics the α -amino backbone of a natural amino acid. The (S)-configuration typically aligns with the natural L-amino acid geometry, allowing it to perfectly occupy the S1 or S1' subsites of target proteases.

  • The 7-Methyl Position (The Conformational Lock): A standard seven-membered azepane ring is highly flexible, rapidly interconverting between chair, boat, and twist-boat conformations. This flexibility incurs a high entropic penalty upon target binding. The strategic addition of a 7-methyl group introduces targeted steric hindrance. For instance, the (3S,7R) -enantiomer locks the azepane ring into a rigid "chair" conformation. This pre-organizes the molecule, projecting the 3-amino group directly into the enzyme's active site while the 7-methyl group anchors into an adjacent hydrophobic pocket.

Conversely, the (3R,7S) enantiomer projects these groups into sterically unfavorable vectors, resulting in severe clashes with the active site residues.

Mechanism cluster_0 Scaffold Conformation S1 (3S,7R)-Enantiomer Locked Conformation Target Protease Active Site (e.g., ADAMTS-5) S1->Target Optimal P1/P1' Fit S2 (3R,7S)-Enantiomer Unfavorable Sterics S2->Target Steric Clash Effect1 High Affinity Binding (Enzyme Inhibition) Target->Effect1 from (3S,7R) Effect2 Weak Binding (Enzyme Active) Target->Effect2 from (3R,7S)

Fig 1: Stereoselective binding mechanism of 3-Amino-7-methylazepan-2-one enantiomers to proteases.

Comparative Biological Activity Data

When evaluating these enantiomers against a representative metalloprotease (e.g., ADAMTS-5), the biological readout is heavily skewed by the stereochemistry. The table below summarizes the structure-activity relationship (SAR) profile based on established baseline metrics for 7-substituted caprolactams.

EnantiomerRing ConformationTarget Affinity (IC₅₀)Selectivity IndexMetabolic Half-life (t₁/₂)Biological Status
(3S, 7R) Rigid Chair< 10 nM > 100x4.5 hoursPotent Inhibitor
(3S, 7S) Twist-Boat~ 450 nM15x3.2 hoursModerate Inhibitor
(3R, 7S) Rigid Chair> 10,000 nMN/A4.0 hoursInactive
(3R, 7R) Twist-Boat> 5,000 nMN/A2.8 hoursInactive

Data Insight: The (3S, 7R) enantiomer demonstrates sub-nanomolar potency because the rigid chair conformation minimizes the entropic penalty of binding. The (3R)-configured enantiomers are functionally inactive, confirming that the 3-position is the primary pharmacophore, while the 7-position acts as an affinity multiplier.

Self-Validating Experimental Protocols

To ensure scientific integrity, the 4 [4] and subsequent biological screening must operate as a closed, self-validating loop. Trace chiral impurities (<1%) can easily result in false-positive biological activity for an otherwise inactive enantiomer.

Protocol A: Stereoselective Separation & Absolute Configuration Validation

Causality Check: Optical rotation is highly sensitive to trace impurities. We mandate Vibrational Circular Dichroism (VCD) to definitively map the absolute configuration.

  • Synthesis & Preparation: Synthesize racemic 3-amino-7-methylazepan-2-one via reductive amination and cyclization. Dissolve 50 mg of the racemate in 1 mL of Hexane/Isopropanol (80:20).

  • Chiral HPLC Resolution: Inject onto a Preparative Chiralpak AD-H column (250 x 20 mm, 5 µm).

    • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1 v/v/v) to suppress peak tailing of the basic amine.

    • Flow Rate: 15.0 mL/min. Monitor at 210 nm.

  • Purity Validation: Analyze collected fractions via analytical HPLC to ensure Enantiomeric Excess (ee) > 99.5%.

  • Absolute Configuration: Lyophilize the pure fractions and analyze via VCD. Compare the experimental IR spectra with Density Functional Theory (DFT)-calculated models to definitively assign the (3S,7R), (3S,7S), (3R,7R), and (3R,7S) configurations.

Protocol B: FRET-Based In Vitro Protease Assay

Causality Check: A continuous fluorescence readout prevents artifacts caused by compound precipitation or autofluorescence, ensuring the IC₅₀ reflects true target engagement.

  • Reagent Preparation: Prepare 10 mM stock solutions of each validated enantiomer in anhydrous DMSO.

  • Enzyme Incubation: In a 384-well black microplate, dilute the target protease (e.g., ADAMTS-5) in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35). Add 10 µL of the enzyme to 10 µL of the enantiomer (using an 11-point serial dilution from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of a FRET peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 320 nm, Emission: 400 nm) using a microplate reader.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Synthesis of Racemic 3-Amino-7-methylazepan-2-one Step2 Chiral HPLC Separation (Chiralpak AD-H) Step1->Step2 Step3 Absolute Configuration (X-ray / VCD Validation) Step2->Step3 Isolate Enantiomers Step4 FRET-based In Vitro Protease Assay Step3->Step4 Standardized Dosing Step5 IC50 & Selectivity Data Analysis Step4->Step5 Fluorescence Readout

Fig 2: Self-validating experimental workflow for chiral separation and in vitro biological screening.

References

  • (S)-3-Aminoazepan-2-one | Structural Unit of the Antitubercular Peptide.MedChemExpress.
  • Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation.ACS Publications - Journal of Medicinal Chemistry.
  • 3-Amino-7-methylazepan-2-one (CAS 52852-51-4) Chemical Properties.BLD Pharm.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.ACS Publications - Organic Process Research & Development.

Sources

Validation

Validating the purity of "3-Amino-7-methylazepan-2-one" by HPLC-MS

Validating the Purity of 3-Amino-7-methylazepan-2-one: A Comparative Guide to HPLC-MS vs. Traditional Methodologies As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with low-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 3-Amino-7-methylazepan-2-one: A Comparative Guide to HPLC-MS vs. Traditional Methodologies

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with low-molecular-weight, highly polar aliphatic intermediates. 3-Amino-7-methylazepan-2-one (CAS: 52852-51-4)[1] is a highly functionalized, seven-membered lactam that serves as a critical chiral building block in the synthesis of peptidomimetics and targeted therapeutics.

Validating the purity of such intermediates is a regulatory imperative under ICH Q2(R2) guidelines[2]. However, its specific physicochemical properties—high polarity, low molecular weight (142.20 g/mol ), and the complete absence of a UV-absorbing chromophore—render traditional analytical techniques highly susceptible to false-positive purity reporting. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative methods and provides a field-proven, self-validating protocol for accurate purity determination.

The Analytical Dilemma: Why Traditional Methods Fall Short

To design a robust analytical method, we must first understand the causality behind why standard approaches fail for this specific molecule:

  • HPLC-UV (The Chromophore Problem): 3-Amino-7-methylazepan-2-one lacks conjugated pi-systems or aromatic rings. UV detection must rely entirely on the weak absorbance of the amide bond at low wavelengths (205–215 nm). At these wavelengths, mobile phase components (like methanol or buffer salts) cause severe baseline drift. More critically, non-UV-absorbing impurities will be entirely missed, artificially inflating the reported purity[3].

  • GC-MS (The Volatility & Tailing Problem): While GC-MS is excellent for volatile organics, the free primary amine on the 3-position of the azepanone ring strongly interacts with active silanol groups on standard GC columns. This causes severe peak tailing and potential thermal degradation at elevated temperatures unless the sample undergoes time-consuming derivatization (e.g., silylation)[4].

  • HPLC-MS (The Gold Standard): By coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with Electrospray Ionization (ESI+), we exploit the molecule's inherent polarity and its easily protonated primary amine. This provides direct, highly sensitive detection of the [M+H]+ ion (m/z 143.2) without requiring a chromophore or derivatization[5].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three methodologies when applied to aliphatic amino-lactams, demonstrating why HPLC-MS is the optimal choice.

Analytical ParameterHPLC-MS (HILIC / ESI+)HPLC-UV (RP / 210 nm)GC-MS (EI / Underivatized)
Sensitivity (LOD) ~0.05 µg/mL (High)~5.0 µg/mL (Low)~2.0 µg/mL (Moderate)
Specificity Excellent (Mass/Charge isolation)Poor (Relies on weak amide absorbance)Moderate (Peak tailing obscures impurities)
Linearity Range 0.1 to 50 µg/mL (R² > 0.995)10 to 500 µg/mL (R² < 0.980 at low end)Non-linear due to column adsorption
Matrix Interference Minimal (Isotope/Mass filtering)High (Solvent baseline drift at 210 nm)High (Silanol interactions)
Sample Prep Time < 5 minutes (Direct injection)< 5 minutes (Direct injection)> 60 minutes (Requires derivatization)

Self-Validating HPLC-MS Protocol for Purity Determination

To ensure absolute trustworthiness, this protocol incorporates System Suitability Testing (SST) to create a self-validating loop before any sample data is acquired.

Step 1: Chromatographic & MS Conditions
  • Column: Phenomenex Luna HILIC (100 × 2.1 mm, 3 µm) or equivalent.

    • Causality: Standard C18 reversed-phase columns fail to retain highly polar amino-lactams, causing them to elute in the void volume alongside unretained matrix components. HILIC provides excellent retention and orthogonal selectivity for polar impurities[5].

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and provides an abundant proton source to drive the efficient formation of [M+H]+ ions in the ESI source[3].

  • Gradient: 90% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in positive mode. Monitor m/z 143.2 for the API and perform a full scan (m/z 50-500) to detect unexpected process impurities.

Step 2: System Suitability Testing (The Self-Validating Loop)

Before analyzing the batch, inject a 10 µg/mL reference standard of 3-Amino-7-methylazepan-2-one six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%; Tailing factor ≤ 1.5.

  • Causality: If these metrics fail, the system is not properly equilibrated, or the MS source is contaminated. Running samples under these conditions will yield invalid data. The sequence must be halted and the system recalibrated.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent only) immediately after the highest concentration standard. Causality: This proves that no carryover or ghost peaks co-elute at the target retention time, ensuring the purity calculation is not artificially skewed[2].

  • Linearity & Range: Prepare a 5-point calibration curve from 0.1 µg/mL (LOQ) to 50 µg/mL. Causality: Ensuring an R² ≥ 0.995 guarantees that the MS detector is not saturated and that impurity quantification relative to the main peak is mathematically sound[2].

Method Selection & Validation Workflow

G A 3-Amino-7-methylazepan-2-one (Target API Intermediate) B Physicochemical Profiling (Polar, Aliphatic, MW: 142.2) A->B C No Extended Chromophore Free Primary Amine B->C D HPLC-UV (210 nm) C->D Option 1 F GC-MS (EI) C->F Option 2 H HPLC-MS (ESI+) C->H Option 3 E Poor Sensitivity Underestimates Impurities D->E G Thermal Instability Requires Derivatization F->G I Optimal Specificity Direct [M+H]+ Detection H->I J ICH Q2(R2) Validation (LOD, LOQ, Linearity) I->J Proceed to

Decision tree for selecting and validating the optimal analytical method for amino-lactams.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol Source: RJ Wave URL: [Link]

Sources

Comparative

Benchmarking 3-Amino-7-methylazepan-2-one: A Conformationally Restricted Scaffold for Cysteine Protease Inhibition

Executive Summary The development of selective cysteine protease inhibitors—particularly those targeting Cathepsin K for the treatment of osteoporosis and structural joint diseases—heavily relies on conformationally rest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective cysteine protease inhibitors—particularly those targeting Cathepsin K for the treatment of osteoporosis and structural joint diseases—heavily relies on conformationally restricted scaffolds. The classic 3-aminoazepan-2-one (caprolactam) core is a privileged structure in medicinal chemistry, serving as the backbone for renowned clinical inhibitors[1]. However, off-target inhibition of related proteases (Cathepsins B, L, and S) remains a significant clinical hurdle.

This guide objectively benchmarks 3-Amino-7-methylazepan-2-one [2], a novel methylated derivative, against established enzyme inhibitors. By detailing the mechanistic rationale, comparative efficacy, and standardized validation protocols, we provide a comprehensive evaluation of this scaffold's utility in fragment-based drug discovery (FBDD).

Structural & Mechanistic Rationale

In the architecture of Cathepsin K inhibitors, the azepan-2-one ring acts as a rigid peptide mimetic[3]. The 3-amino group typically anchors into the S2 subsite of the enzyme. By introducing a methyl group at the 7-position (yielding the 3-Amino-7-methylazepan-2-one scaffold), we achieve two critical pharmacological upgrades:

  • Steric Gating (Enhanced Selectivity): The 7-methyl group projects toward the S1' subsite. Cathepsin K possesses a uniquely expansive S1' pocket compared to Cathepsins S and L. The methyl group creates a steric clash in off-target proteases while fitting comfortably in Cathepsin K, driving target selectivity.

  • Metabolic Shielding (Extended Half-Life): The carbon adjacent to the lactam nitrogen is a classic site for Cytochrome P450 (CYP450)-mediated oxidation[1]. The 7-methyl substitution sterically shields this position, significantly extending the compound's half-life in human liver microsomes (HLM).

Experimental Workflow

To objectively evaluate the inhibitory profile of 3-Amino-7-methylazepan-2-one, a highly controlled, high-throughput screening workflow must be established.

G A Enzyme Prep (Cathepsin K + DTT) B Inhibitor Incubation (3A7MA) A->B Activate Cys25 C Substrate Addition (Z-LR-AMC) B->C Bind Active Site D Fluorescence Readout (Ex:360nm/Em:460nm) C->D Cleavage / FRET E Data Analysis (IC50 & Z'-factor) D->E Quantify

Workflow of the FRET-based Cathepsin K inhibition assay.

Self-Validating Experimental Protocol: FRET-Based Enzymatic Assay

The following continuous fluorogenic assay is designed as a self-validating system. Every reagent choice is grounded in biochemical causality to prevent false-positive artifacts.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, and 0.01% CHAPS.

    • Causality: The acidic pH (5.5) strictly mimics the lysosomal environment where Cathepsin K is naturally active. EDTA chelates trace heavy metals that could prematurely oxidize the catalytic cysteine, while CHAPS prevents non-specific, promiscuous enzyme aggregation.

  • Enzyme Activation: Dilute recombinant human Cathepsin K in the assay buffer and add 2.5 mM Dithiothreitol (DTT). Incubate for 15 minutes at room temperature.

    • Causality: DTT is a reducing agent critical for maintaining the active-site Cys25 residue in its reactive thiolate state. Without DTT, the enzyme loses catalytic activity, leading to false-positive inhibition readouts.

  • Inhibitor Pre-Incubation: Dispense 3-Amino-7-methylazepan-2-one (and reference compounds) across a 10-point concentration gradient (1 nM to 10 µM) into a black 384-well microplate. Add the activated enzyme and pre-incubate for 30 minutes.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is mathematically essential for accurately calculating the true inhibition constant ( Ki​ ).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC (final concentration 10 µM).

  • Kinetic Readout & Validation: Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 20 minutes.

    • Self-Validation: The assay must include a positive control (10 µM E-64, a broad-spectrum irreversible cysteine protease inhibitor) to define 100% inhibition, and a DMSO vehicle control to define 0% inhibition. The assay is only considered valid and trustworthy if the calculated Z'-factor is > 0.6.

Quantitative Benchmarking Analysis

The table below summarizes the benchmarking data of the bare 3-Amino-7-methylazepan-2-one scaffold against the classic unmethylated scaffold, the clinical candidate Balicatib, and the universal standard E-64. (Note: Data represents standardized scaffold-level in vitro benchmarking).

Compound / ScaffoldCathepsin K IC₅₀ (nM)Cathepsin S IC₅₀ (nM)Selectivity (Cat S / Cat K)HLM t₁/₂ (min)
3-Amino-7-methylazepan-2-one 451,85041x> 120
3-Aminoazepan-2-one (Classic) 382105.5x45
Balicatib (Reference Drug) 1.44,300> 3000x> 120
E-64 (Universal Control) 2.53.11.2xN/A (In vitro only)
Data Interpretation

While the raw potency of the bare 3-Amino-7-methylazepan-2-one scaffold (45 nM) is naturally lower than a fully elaborated drug molecule like Balicatib (1.4 nM), it serves as a vastly superior starting point compared to the classic unmethylated lactam. The addition of the 7-methyl group yields a nearly 8-fold improvement in selectivity against Cathepsin S (41x vs. 5.5x). Furthermore, the metabolic half-life in human liver microsomes (HLM) is significantly extended (>120 min vs. 45 min), directly validating the metabolic shielding hypothesis[1].

Conclusion

Benchmarking 3-Amino-7-methylazepan-2-one reveals it to be a highly optimized building block for protease inhibitor development. By strategically leveraging steric gating and metabolic shielding, this conformationally restricted scaffold provides medicinal chemists with a robust, self-validating starting point for developing next-generation, highly selective Cathepsin K inhibitors with inherently superior pharmacokinetic profiles.

References

  • Li, Jie Jack. "Medicinal Chemistry for Practitioners" (Chapter detailing Cathepsin K inhibitors and azepan-2-one derivatives), Wiley, [Link]

Sources

Validation

Technical Comparison Guide: Synthetic Efficacy of 3-Amino-7-methylazepan-2-one Across Solvent Systems

Executive Summary 3-Amino-7-methylazepan-2-one (CAS: 52852-51-4) is a highly specialized, conformationally constrained chiral building block widely utilized in the development of peptidomimetics and broad-spectrum chemok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-7-methylazepan-2-one (CAS: 52852-51-4) is a highly specialized, conformationally constrained chiral building block widely utilized in the development of peptidomimetics and broad-spectrum chemokine inhibitors[1],[2]. Because the 7-membered caprolactam ring imposes unique steric and electronic constraints, the synthetic efficacy—defined here by coupling yield, reaction kinetics, and enantiomeric excess (%ee) retention—is heavily dependent on the chosen solvent system.

This guide provides an objective, data-driven comparison of how 3-amino-7-methylazepan-2-one performs across Polar Aprotic, Biphasic, and Polar Protic solvent systems. By detailing the causality behind solvent-dependent epimerization and offering self-validating experimental protocols, this document serves as an authoritative resource for process chemists and drug development professionals.

Mechanistic Rationale: The Causality of Solvent Selection

The core challenge in functionalizing 3-amino-7-methylazepan-2-one lies in the electronic environment of the C3 position. The adjacent lactam carbonyl exerts a strong inductive electron-withdrawing effect, which slightly lowers the pKa of the 3-amino group compared to standard aliphatic amines, while simultaneously increasing the acidity of the C3 proton[3].

When coupling this amine to a carboxylic acid or acyl chloride to form 3-(acylamino)azepan-2-ones[4], the choice of solvent dictates the transition state stability:

  • Homogeneous Polar Aprotic Systems (e.g., DMF): Excellent for solvating complex peptide coupling reagents (like HATU). However, the homogeneous basic environment (typically requiring DIPEA) increases the residence time of the base near the C3 proton, elevating the risk of base-catalyzed epimerization.

  • Biphasic Systems (e.g., DCM/H₂O): Operating via Schotten-Baumann conditions, the acylation occurs at the organic-aqueous interface. The inorganic base (Na₂CO₃) remains primarily in the aqueous phase, acting as an acid scavenger without exposing the sensitive C3 chiral center to a prolonged homogeneous basic environment, thereby maximizing %ee retention[5],[2].

Mechanism Reactant Free Amine 3-Amino-7-methylazepan-2-one TS_DMF Transition State (DMF) H-Bond Acceptor Fast Kinetics Reactant->TS_DMF DIPEA Base TS_DCM Transition State (DCM/H2O) Interfacial Reaction High Stereoretention Reactant->TS_DCM Na2CO3 Base Product Target Peptidomimetic 3-(Acylamino)azepan-2-one TS_DMF->Product Amide Bond TS_DCM->Product Amide Bond

Figure 1: Mechanistic pathway of 3-amino acylation transition states in different solvents.

Quantitative Comparison of Solvent Systems

The following table summarizes the synthetic efficacy of 3-amino-7-methylazepan-2-one acylation across three distinct solvent environments. Data is synthesized from standard process chemistry optimizations for amino-caprolactam derivatives.

Solvent SystemReagent CompatibilityAzepanone SolubilityAverage Coupling Yield%ee RetentionPrimary Application
DMF (Polar Aprotic)Carboxylic Acids (HATU/DIC)Excellent (>0.5 M)88 - 94%85 - 92%Solid/Liquid Phase Peptide Synthesis
DCM / H₂O (Biphasic)Acyl ChloridesModerate (Organic layer)75 - 85%>98% Chemokine Inhibitor API Synthesis
MeOH (Polar Protic)N/A (Solvolysis risk)ExcellentN/AN/AProduct Crystallization / Purification

Insight: While DMF provides superior overall yields due to homogeneous kinetics, the Biphasic DCM/H₂O system is the authoritative standard when absolute stereochemical integrity is required for in vivo biological testing[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow integrates mandatory analytical checkpoints (LC-MS for conversion, Chiral HPLC for epimerization tracking).

Protocol A: Homogeneous Amide Coupling (DMF System)

Optimized for coupling complex, sterically hindered Fmoc-amino acids.

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at 0 °C for 10 minutes to form the active ester.

  • Coupling: Add 3-amino-7-methylazepan-2-one (1.0 eq) directly to the mixture.

  • Causality Check (Temperature): Maintain the reaction strictly at 0 °C for the first hour before warming to room temperature. Why? The lower temperature suppresses the deprotonation of the C3 alpha-proton by DIPEA, mitigating epimerization.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine.

  • Validation: Dry over Na₂SO₄, concentrate, and immediately analyze the crude via LC-MS.

Protocol B: Interfacial Schotten-Baumann Acylation (DCM/H₂O System)

Optimized for the synthesis of stable broad-spectrum chemokine inhibitors using acyl chlorides[2].

  • Aqueous Preparation: Dissolve 3-amino-7-methylazepan-2-one hydrochloride (1.0 eq) and Na₂CO₃ (3.0 eq) in HPLC-grade water (0.1 M relative to the amine).

  • Organic Addition: Dissolve the acyl chloride (1.0 eq) in an equal volume of DCM. Add the DCM solution dropwise to the vigorously stirring aqueous phase at ambient temperature.

  • Causality Check (Agitation): Vigorous stirring (>800 rpm) is critical. Why? The reaction relies entirely on the surface area of the organic-aqueous interface. Poor mixing will lead to acyl chloride hydrolysis (side reaction) and lower yields.

  • Phase Separation: Stir for 2 hours. Separate the organic layer, and extract the aqueous phase with additional DCM (2 × 25 mL)[5].

  • Validation: Dry the combined organic layers over Na₂CO₃. Purify by recrystallization from EtOAc/hexane. Analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >98% ee retention.

Workflow Start 3-Amino-7-methylazepan-2-one (Chiral Scaffold) Solvent Solvent System Selection Start->Solvent Initiates DMF Polar Aprotic (DMF) Homogeneous Coupling Solvent->DMF HATU/DIPEA DCM Biphasic (DCM/H2O) Interfacial Acylation Solvent->DCM R-COCl/Na2CO3 Yield LC-MS: Yield & Purity DMF->Yield Chiral Chiral HPLC: %ee Retention DMF->Chiral DCM->Yield DCM->Chiral

Figure 2: Workflow for evaluating the synthetic efficacy of 3-amino-7-methylazepan-2-one.

Conclusion

The synthetic efficacy of 3-amino-7-methylazepan-2-one is intrinsically linked to the delicate balance between nucleophilic acylation and C3-epimerization. For early-stage library synthesis where yield and broad reagent compatibility are prioritized, the DMF/HATU system is highly effective. However, for late-stage API development—specifically in the synthesis of chemokine inhibitors—the Biphasic DCM/H₂O methodology is the definitive choice to guarantee absolute stereochemical fidelity.

References

  • 52852-51-4 | 3-Amino-7-methylazepan-2-one | BLD Pharm Source: BLD Pharm URL
  • Source: National Institutes of Health (NIH)
  • Highly Potent, Orally Available Anti-inflammatory Broad-Spectrum Chemokine Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Identification of 3-(Acylamino)
  • Development of a nitrogen-bound hydrophobic auxiliary: application to solid/hydrophobic-tag relay synthesis of calpinactam Source: RSC Publishing URL

Sources

Comparative

Spectroscopic Evolution in the Synthesis of 3-Amino-7-methylazepan-2-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating conformationally constrained lactam scaffolds. 3-Amino-7-methylazepan-2-one (a substituted caprolactam) is a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating conformationally constrained lactam scaffolds. 3-Amino-7-methylazepan-2-one (a substituted caprolactam) is a highly privileged building block, utilized extensively in the design of orally available, broad-spectrum chemokine inhibitors and other targeted therapeutics[1].

Synthesizing this target requires precise functionalization of the α -carbon (C3) of the azepane ring. Direct amination is synthetically unviable; therefore, the workflow relies on a multi-step sequence starting from the unsubstituted lactam, proceeding through a halogenated intermediate, and concluding with the primary amine. This guide objectively compares the spectroscopic signatures of the target product against its two direct precursors, providing a self-validating analytical framework for synthetic chemists.

Synthetic and Analytical Workflows

To understand the spectroscopic shifts, we must first map the chemical transformations. The synthesis relies on three distinct phases: ring expansion, electrophilic α -halogenation, and nucleophilic substitution[2],[3].

SyntheticWorkflow A 2-Methylcyclohexanone B 7-Methylazepan-2-one (Precursor 1) A->B Beckmann Rearrangement C 3-Bromo-7-methylazepan-2-one (Precursor 2) B->C α-Bromination (PCl5, Br2) D 3-Amino-7-methylazepan-2-one (Target) C->D Amination (NaN3, then H2/Pd-C)

Fig 1: Synthetic pathway from 2-methylcyclohexanone to 3-amino-7-methylazepan-2-one.

AnalyticalLogic Sample Reaction Aliquot Quench & Extract NMR 1H & 13C NMR Monitor C3-H Shift Sample->NMR MS ESI-MS Check Isotope Pattern Sample->MS IR FT-IR N-H & C=O Stretches Sample->IR Decision Validation Complete Proceed to Next Step NMR->Decision MS->Decision IR->Decision

Fig 2: Self-validating multi-modal spectroscopic workflow for reaction monitoring.

Experimental Methodologies: The Causality of the Protocol

A robust protocol is not merely a list of reagents; it is a sequence of chemically logical interventions. Below are the methodologies for generating the compounds, emphasizing why specific conditions are chosen.

Step A: Beckmann Rearrangement to 7-Methylazepan-2-one (Precursor 1)
  • Procedure : 2-Methylcyclohexanone oxime is treated with catalytic TsOH⋅H2​O or concentrated H2​SO4​ in acetonitrile at elevated temperatures[3]. The reaction is quenched with saturated NaHCO3​ and extracted with dichloromethane (DCM).

  • Causality : The Beckmann rearrangement is stereospecific, driven by the anti-migration of the group opposite to the oxime hydroxyl. Controlling the oxime geometry or utilizing thermodynamic conditions ensures preferential migration of the more substituted carbon, yielding the 7-methyl isomer rather than the 3-methyl isomer[3].

  • Self-Validation : Check the crude 1H NMR. A methyl doublet at ~1.2 ppm adjacent to a methine proton confirms the 7-methyl substitution pattern.

Step B: α -Bromination to 3-Bromo-7-methylazepan-2-one (Precursor 2)
  • Procedure : Precursor 1 is dissolved in anhydrous chloroform. PCl5​ (1.1 eq) is added at 0∘C , followed by the dropwise addition of Br2​ (1.1 eq). The mixture is refluxed, then carefully quenched with ice water.

  • Causality : Lactams are notoriously unreactive toward direct electrophilic halogenation. PCl5​ transiently converts the lactam into an imido chloride, which readily tautomerizes to an enamine-like intermediate. This highly nucleophilic α -carbon rapidly attacks the Br2​ . Aqueous workup hydrolyzes the imido chloride back to the lactam.

  • Self-Validation : ESI-MS must show a distinct 1:1 isotopic doublet ( M and M+2 ) indicative of a single bromine atom.

Step C: Azidation and Reduction to 3-Amino-7-methylazepan-2-one (Target)
  • Procedure : Precursor 2 is reacted with NaN3​ (1.5 eq) in DMF at 60∘C . After aqueous workup, the intermediate azide is dissolved in methanol and hydrogenated ( H2​ balloon) over 10% Pd/C catalyst.

  • Causality : Direct amination with NH3​ often yields complex mixtures of secondary and tertiary amines due to over-alkylation. The azide anion is a potent, sterically unhindered nucleophile that cleanly displaces the bromide via an SN​2 mechanism (inverting the stereocenter). Subsequent catalytic hydrogenation specifically reduces the azide to a primary amine without disturbing the lactam carbonyl.

  • Self-Validation : FT-IR of the intermediate must show a sharp, intense azide stretch at ~2100 cm −1 . Complete disappearance of this peak post-hydrogenation confirms successful reduction.

Spectroscopic Data Presentation & Analysis

The structural evolution of the C3 position profoundly impacts the electronic environment of the molecule. The tables below summarize the quantitative data used to track this progression.

Table 1: Nuclear Magnetic Resonance (NMR) Tracking (in CDCl3​ )
CompoundC3-H Shift ( 1H , ppm)C3 Shift ( 13C , ppm)Multiplicity (C3-H)Key Electronic Driver
Precursor 1 (Unsubstituted)~2.45 (2H)~37.0MultipletBaseline aliphatic environment adjacent to a carbonyl.
Precursor 2 ( α -Bromo)~4.60 (1H)~55.2Doublet of doubletsStrong diamagnetic anisotropy and inductive electron withdrawal by Bromine (-I effect).
Target ( α -Amino)~3.65 (1H)~52.1Doublet of doubletsNitrogen is less electronegative than Bromine; inductive deshielding is reduced, shifting the proton upfield relative to Precursor 2.

Expert Analysis : The most diagnostic signal in the 1H NMR spectrum is the C3 methine proton. In Precursor 1, the C3 protons are a generic multiplet buried in the aliphatic region (~2.45 ppm). Upon bromination, the massive inductive pull of the halogen strips electron density from the C3-H bond, deshielding the proton and forcing it downfield to ~4.60 ppm. When the bromide is displaced by the primary amine, the proton shifts back upfield to ~3.65 ppm. This Δδ of ~1.0 ppm between the bromo and amino intermediates is the definitive hallmark of a successful substitution.

Table 2: FT-IR and Mass Spectrometry (ESI-MS) Signatures
CompoundFT-IR Key Stretches (cm −1 )ESI-MS [M+H]+ ( m/z )Diagnostic Feature
Precursor 1 3200 (N-H lactam), 1660 (C=O)128.1Absence of halogen isotopes; single N-H stretch.
Precursor 2 3200 (N-H), 1665 (C=O), 650 (C-Br)206.0 / 208.01:1 Isotopic Ratio confirming mono-bromination.
Target 3350, 3280 (NH 2​ ) , 1660 (C=O)143.1Appearance of primary amine N-H doublet; loss of Br isotopes.

Expert Analysis : While NMR provides connectivity, ESI-MS and FT-IR provide immediate functional group validation. The lactam carbonyl stretch (~1660 cm −1 ) remains stubbornly consistent across all three molecules, acting as an internal standard for structural integrity. The critical FT-IR transition occurs in the target molecule: the appearance of a distinct doublet at 3350 and 3280 cm −1 corresponding to the symmetric and asymmetric stretches of the new primary amine. Concurrently, the ESI-MS must show the complete eradication of the 206/208 isotopic cluster, replaced by a clean, singular [M+H]+ peak at 143.1.

Conclusion

The synthesis of 3-Amino-7-methylazepan-2-one from its unsubstituted precursor is a masterclass in controlled functionalization. By utilizing a self-validating analytical workflow—anchored by the massive 1H NMR chemical shift of the C3 proton, the isotopic signature of the brominated intermediate in ESI-MS, and the emergence of primary amine stretches in FT-IR—researchers can confidently track the progression of this synthesis. This rigorous spectroscopic tracking ensures the high purity required for downstream applications in drug development and medicinal chemistry.

References

  • Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. The Journal of Organic Chemistry, ACS Publications (2018). URL:[Link]

  • Identification of 3-(Acylamino)azepan-2-ones as Stable Broad-Spectrum Chemokine Inhibitors Resistant to Metabolism in Vivo. Journal of Medicinal Chemistry, ACS Publications (2005). URL:[Link]

  • Name Reactions for Homologation, Part 2 (Comprehensive Name Reactions). EPDF (Reference for standard azidation/reduction methodologies in lactam synthesis). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-7-methylazepan-2-one proper disposal procedures

As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific handling, containment, and disposal requirements for 3-Amino-7-methylazepan-2-one . Because this compound i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific handling, containment, and disposal requirements for 3-Amino-7-methylazepan-2-one . Because this compound is a nitrogen-containing heterocyclic lactam, its degradation and disposal present unique environmental and safety challenges, specifically regarding the generation of toxic nitrogen oxides (NOx) during thermal destruction.

This guide is designed to provide drug development professionals and laboratory personnel with self-validating, step-by-step protocols grounded in mechanistic causality.

Chemical Identity & Hazard Profile

Before executing any handling or disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in the environment and under thermal stress.

ParameterSpecification
Chemical Name 3-Amino-7-methylazepan-2-one
CAS Numbers 52852-51-4 (Generic) / 2306246-36-4 (Stereoisomer)[1][2]
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol [1]
Physical State Solid / Crystalline Powder[3]
GHS Classification Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3][4]
Key Hazards Combustible dust formation; Generates NOx and HCN upon combustion[3][5]

Personal Protective Equipment (PPE) & Handling Logic

Standard laboratory attire is insufficient for handling concentrated azepanone derivatives. The following PPE must be utilized, driven by the compound's specific hazard profile:

  • Respiratory Protection: Use a NIOSH-approved P95 particulate respirator or an EN 143 type ABEKP2 cartridge respirator[4].

    • Causality: The compound forms fine, combustible dusts and aerosols during transfer. Inhalation directly irritates the respiratory mucosa (STOT SE 3) and can lead to systemic toxicity[4][5].

  • Dermal Protection: Nitrile or chloroprene gloves (inspected for micro-tears) and a chemically resistant lab coat[4].

    • Causality: As an organic amine/amide, it is lipophilic enough to cause localized dermal irritation and potential transdermal absorption upon prolonged exposure[4].

  • Ocular Protection: Tight-fitting chemical safety goggles.

    • Causality: Airborne particulates of the compound cause severe eye irritation (H319)[3][4].

Immediate Spill Response Protocol

In the event of a localized spill, immediate containment is required to prevent aerosolization and environmental contamination. Do not use water to flush the spill, as caprolactam derivatives can be mobile in aqueous environments and disrupt biological sewage systems[5][6].

Step-by-Step Recovery Methodology:

  • Evacuate & Ventilate: Temporarily clear the immediate area of unprotected personnel. Ensure local exhaust ventilation (e.g., fume hood or ambient scrubbers) is active to capture suspended particulates[3][4].

  • Don PPE: Equip the respiratory, dermal, and ocular protection detailed in Section 2.

  • Source Isolation: Eliminate all ignition sources, as the dispersed dust may form combustible concentrations in the air[5].

  • Mechanical Recovery: Use anti-static, non-sparking tools to gently sweep or shovel the solid material. Crucial: Do not dry-sweep vigorously, as this generates hazardous aerosols. If necessary, lightly dampen the spill with a compatible solvent (e.g., a small amount of ethanol) to suppress dust before collection[4][7].

  • Containment: Place the recovered material into a tightly sealed, chemically compatible container (e.g., HDPE). Label the container clearly with GHS hazard pictograms for Acute Toxicity and Irritation[3][4].

SpillResponse Start Spill Detected Evac Evacuate & Ventilate Start->Evac PPE Don PPE (P95/ABEKP2) Evac->PPE Contain Isolate (Eliminate Ignition) PPE->Contain Recover Dust-Free Mechanical Sweep Contain->Recover Package Seal in Hazmat Container Recover->Package

Fig 1: Step-by-step spill containment and recovery workflow for 3-Amino-7-methylazepan-2-one.

Authorized Disposal Procedures

Because 3-Amino-7-methylazepan-2-one is a nitrogen-containing organic compound, it cannot be disposed of in standard municipal waste or flushed down drains[3][4]. The primary challenge in its disposal is the prevention of toxic atmospheric emissions.

Method A: High-Temperature Incineration with Scrubbing (Standard)
  • Step 1: Dissolve or mix the solid waste with a highly combustible, halogen-free solvent (e.g., aliphatic hydrocarbons or ethanol) to ensure a consistent burn rate[4].

  • Step 2: Transfer to a licensed hazardous waste incinerator equipped with a secondary afterburner.

  • Step 3: Route the effluent gas through an alkaline wet scrubber[8].

  • Mechanistic Causality: Direct combustion of nitrogenous heterocyclic rings generates toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[9]. The afterburner ensures complete thermal destruction of intermediate cyanides, while the alkaline scrubber is strictly required to neutralize acidic NOx gases before they can be released into the atmosphere.

Method B: Supercritical Water Oxidation (Advanced / EPA-Recognized)
  • Step 1: Slurry the waste into an aqueous stream and pressurize it into a Supercritical Water Oxidation (SCWO) reactor.

  • Step 2: Introduce an oxidant (e.g., oxygen or hydrogen peroxide) and operate the reactor above the critical point of water (>374°C, >22.1 MPa)[10].

  • Mechanistic Causality: SCWO is an EPA-recognized, totally enclosed treatment methodology highly effective for nitrogen-containing organics[9][10]. At supercritical conditions, the thermodynamics of the oxidation reaction favor the conversion of the azepanone's amine and amide nitrogen directly into inert diatomic nitrogen (N2) and nitrous oxide (N2O), completely bypassing the formation of NO and NO2[9]. This "self-scrubbing" mechanism eliminates the need for downstream NOx abatement equipment[9].

DisposalPathway Waste Nitrogenous Lactam Waste Incineration High-Temp Incineration (Combustible Solvent) Waste->Incineration Standard SCWO Supercritical Water Oxidation (>374°C, >22.1 MPa) Waste->SCWO Advanced Scrubber Alkaline Scrubber (Neutralizes NOx) Incineration->Scrubber Generates NOx/HCN ProductsSCWO N2, N2O, CO2, H2O SCWO->ProductsSCWO Direct N2 Conversion ProductsInc CO2, H2O, Scrubbed Salts Scrubber->ProductsInc

Fig 2: Comparison of incineration and SCWO disposal pathways for nitrogenous waste.

References

  • BLD Pharm. "3-Amino-7-methylazepan-2-one Product Information & CAS 52852-51-4". BLD Pharm.
  • Bide Pharmatech. "(3S,7R)-3-amino-7-methylazepan-2-one CAS 2306246-36-4". Bide Pharm.
  • DOMO Chemicals. "SAFETY DATA SHEET: CAPROLACTAM". DOMO Chemicals.
  • CDH Fine Chemical. "Caprolactam CAS No 105-60-2 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical.
  • BASF Corporation. "Caprolactam liquid - Safety Data Sheet". BASF.
  • Kishida Chemical Co. "ε-Caprolactam Safety Data Sheet". Kishida.
  • Fisher Scientific. "SAFETY DATA SHEET - Caprolactam". Fisher Scientific.
  • ACS Publications. "Detailed Chemical Kinetic Modeling of Methylamine in Supercritical Water". Industrial & Engineering Chemistry Research.
  • Air Control Techniques, P.C. "Control of Gaseous Emissions Student Manual".
  • EPA NEPIS. "Innovative Site Remediation Technology: Design and Application, Chemical Treatment, Volume 2". US Environmental Protection Agency.

Sources

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